Bragsin1
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-5-nitro-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO4/c1-5-2-3-7-9(10(5)15(17)18)6(16)4-8(19-7)11(12,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUSXIBCGCFOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bragsin1: A Technical Guide to its Function as a BRAG2 Inhibitor in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Bragsin1, a novel small molecule inhibitor, and its role in modulating cellular functions through the specific inhibition of BRAG2 (Brefeldin A-Resistant Guanine nucleotide exchange factor 2), also known as IQSEC1. We will delve into the molecular mechanisms of BRAG2, the inhibitory action of this compound, and the resultant cellular consequences, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and methodologies.
Introduction to this compound and its Molecular Target, BRAG2
This compound is a potent and selective, noncompetitive inhibitor of the ADP-ribosylation factor (Arf) guanine nucleotide exchange factor (GEF), BRAG2.[1][2][3] It represents a pioneering class of drugs that function by altering protein-membrane interactions.[2][3] The primary molecular target of this compound, BRAG2, is a key regulator of Arf GTPases, which are critical components of vesicular transport, actin cytoskeleton organization, and signal transduction.[4][5]
BRAG2 cycles between the cytoplasm and the nucleus and is implicated in a variety of cellular processes, including the regulation of integrin endocytosis, maintenance of Golgi structure, and even nuclear functions related to Cajal bodies and nucleolar architecture.[4][6][7][8] Given the involvement of Arf signaling in pathological conditions such as cancer, the targeted inhibition of BRAG2 by molecules like this compound presents a promising avenue for therapeutic intervention.[3]
The Cellular Function of BRAG2
BRAG2 is a multi-domain protein that activates several members of the Arf family of small GTPases, including Arf1, Arf4, Arf5, and Arf6.[4] This activation is crucial for a number of downstream cellular events:
-
Vesicular Trafficking: BRAG2 is a key player in the regulation of membrane traffic. Its activity at the trans-Golgi network (TGN) is essential for the formation of transport vesicles.[2] It is also localized to clathrin-coated pits at the plasma membrane, where it interacts with clathrin and the AP-2 adaptor complex to regulate the internalization of specific cargo, such as α5β1 integrin, primarily through the activation of Arf5.[4][7]
-
Actin Cytoskeleton Regulation: Through the activation of Arf6 at the cell periphery, BRAG2 influences the dynamics of the actin cytoskeleton, which is critical for cell migration, adhesion, and invasion.[9]
-
Synaptic Plasticity: In the central nervous system, BRAG2 interacts with the GluA2 subunit of AMPA receptors and is essential for long-term synaptic depression (LTD), a form of synaptic plasticity crucial for learning and memory.[10]
-
Nuclear Functions: BRAG2 is not confined to the cytoplasm; it also has roles within the nucleus. Depletion of BRAG2 has been shown to increase the number of Cajal bodies and alter the structure of the nucleoli, suggesting a role in nuclear architecture and function.[6]
Mechanism of Action of this compound
This compound employs a unique inhibitory mechanism. It is a noncompetitive, interfacial inhibitor that binds to the Pleckstrin homology (PH) domain of BRAG2.[1][3][11] The binding of this compound occurs at the interface between the BRAG2 PH domain and the lipid bilayer of the cell membrane.[2][3] This interaction does not prevent BRAG2 from associating with the membrane but rather alters its conformation in a way that renders it unable to catalyze the exchange of GDP for GTP on its Arf substrates.[3] This mode of action is distinct from traditional competitive inhibitors that target the active site of an enzyme. The inhibitory effect of this compound is dependent on the presence of a membrane, highlighting its novel mechanism of altering protein-membrane interactions.[3]
Quantitative Data
The following table summarizes the key quantitative data associated with the inhibitory activity of this compound.
| Parameter | Value | Target Protein | Cell/System | Reference |
| IC₅₀ | 3 µM | BRAG2 | In vitro ArfGEF assay | [1][2] |
Cellular Effects of this compound
The inhibition of BRAG2 by this compound leads to several observable cellular effects:
-
Disruption of the Trans-Golgi Network: Treatment of cells with this compound causes a dispersal of the TGN, a phenotype consistent with the inhibition of Arf-dependent trafficking pathways.[2][3]
-
Inhibition of Arf GTPase Activation: By targeting BRAG2, this compound effectively reduces the levels of active, GTP-bound Arf proteins in the cell.[12]
-
Anti-Cancer Activity: this compound has been shown to affect the formation of tumorspheres in breast cancer cell lines.[2][3] Tumorspheres are three-dimensional structures enriched in cancer stem cells, and their disruption suggests that this compound may have therapeutic potential in oncology.
Signaling Pathways and Inhibitory Mechanisms
Caption: BRAG2 signaling at the plasma membrane and Golgi.
Caption: Mechanism of this compound inhibition of BRAG2.
Experimental Protocols
This protocol outlines a general method to assess the inhibitory effect of this compound on BRAG2-mediated Arf activation.
Principle: The activation of Arf GTPases by GEFs is measured by quantifying the amount of GTP-bound Arf. A common method is a pull-down assay using a GST-fusion protein containing the GTP-Arf binding domain of an Arf effector, such as GGA3 (Golgi-localized, gamma-adaptin ear homology domain, Arf-binding protein 3).
Methodology:
-
Reagent Preparation:
-
Purified recombinant BRAG2 protein.
-
Purified recombinant myristoylated Arf1 protein.
-
GST-GGA3 fusion protein immobilized on glutathione-sepharose beads.
-
This compound stock solution (in DMSO).
-
Assay buffer containing liposomes to mimic the cell membrane.
-
GTPγS (a non-hydrolyzable GTP analog).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer with liposomes, myristoylated Arf1, and varying concentrations of this compound (and a DMSO vehicle control).
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding purified BRAG2 and GTPγS.
-
Incubate for 30 minutes at 30°C to allow for Arf1 activation.
-
-
Pull-down of Activated Arf1:
-
Stop the reaction by placing the tubes on ice.
-
Add the GST-GGA3 beads to each reaction tube.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the binding of GTP-bound Arf1 to the beads.
-
-
Analysis:
-
Wash the beads several times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-Arf1 antibody to detect the amount of activated Arf1 pulled down.
-
Quantify the band intensities to determine the IC₅₀ of this compound.
-
Caption: Workflow for an ArfGEF inhibition assay.
This protocol details a method to assess the effect of this compound on the self-renewal capacity of cancer stem-like cells.[13][14]
Principle: Cancer stem cells have the ability to proliferate and form spherical colonies (tumorspheres) when cultured in suspension in serum-free, non-adherent conditions. The number and size of these tumorspheres can be quantified to assess the self-renewal and survival of the cancer stem cell population.
Methodology:
-
Cell Culture:
-
Preparation of Single-Cell Suspension:
-
Harvest the cells using trypsin-EDTA and wash with PBS.
-
Resuspend the cell pellet in tumorsphere medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Pass the cells through a 40 µm cell strainer to obtain a single-cell suspension.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Plating:
-
Dilute the single-cell suspension in tumorsphere medium to the desired plating density (e.g., 1,000 to 5,000 cells/mL).
-
Add varying concentrations of this compound (and a DMSO vehicle control) to the cell suspension.
-
Plate the cells in ultra-low attachment plates (e.g., 96-well or 6-well plates).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 7-14 days.
-
Avoid disturbing the plates to allow for sphere formation.
-
Replenish with fresh medium containing this compound every 3-4 days if necessary.
-
-
Quantification:
-
After the incubation period, count the number of tumorspheres per well using an inverted microscope. A tumorsphere is typically defined as a spherical cluster of cells with a diameter greater than 50 µm.
-
The tumorsphere formation efficiency (TFE) can be calculated as: (Number of tumorspheres / Number of cells seeded) x 100%.
-
The size of the tumorspheres can also be measured using imaging software.
-
Caption: Workflow for a tumorsphere formation assay.
Conclusion
This compound is a valuable research tool and a potential therapeutic lead that targets the ArfGEF BRAG2 through a novel interfacial inhibition mechanism. Its ability to disrupt Arf GTPase signaling pathways, which are central to cellular trafficking and cytoskeletal dynamics, underscores its significance. The demonstrated effect of this compound on tumorsphere formation in breast cancer cells highlights its potential in oncology drug development. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to explore its full therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in this promising class of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:369631-68-5 Probechem Biochemicals [probechem.com]
- 3. PH-domain-binding inhibitors of nucleotide exchange factor BRAG2 disrupt Arf GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRAG2/GEP100/IQSec1 Interacts with Clathrin and Regulates α5β1 Integrin Endocytosis through Activation of ADP Ribosylation Factor 5 (Arf5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Abl-interactor Abi suppresses the function of the BRAG2 GEF family member Schizo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear functions of the Arf guanine nucleotide exchange factor BRAG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRAG2/GEP100/IQSec1 interacts with clathrin and regulates α5β1 integrin endocytosis through activation of ADP ribosylation factor 5 (Arf5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Arf GTPase-activating proteins and their potential role in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. In vitro Tumorsphere Formation Assays [bio-protocol.org]
- 15. Mammosphere formation in breast carcinoma cell lines depends upon expression of E-cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of mammosphere formation from breast cancer cell lines and primary breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Bragsin1 in Arf GTPase Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bragsin1, also known as Brefeldin A-resistant Arf-GEF 2 (Brag2) or IQSEC1, is a pivotal guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of ADP-ribosylation factor (Arf) GTPases. This technical guide provides an in-depth overview of this compound's function, its specificity towards Arf isoforms, and its involvement in various cellular signaling pathways. We will explore the quantitative aspects of this compound's GEF activity, detail key experimental protocols for its study, and visualize its complex signaling networks. This document is intended to serve as a comprehensive resource for researchers investigating Arf GTPase signaling and for professionals in drug development targeting pathways modulated by this compound.
Introduction to this compound and Arf GTPases
The ADP-ribosylation factor (Arf) family of small GTPases are key regulators of vesicular transport and cytoskeletal organization.[1] Like other GTPases, Arfs function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[2][3] This activation is catalyzed by Guanine Nucleotide Exchange Factors (GEFs), which promote the dissociation of GDP and the binding of GTP.[1][2]
This compound is a member of the Brefeldin A-resistant Arf-GEF (BRAG) subfamily, which also includes BRAG1 and BRAG3.[4] While BRAG1 and BRAG3 are primarily expressed in the brain, this compound (BRAG2) is ubiquitously expressed.[5] Structurally, this compound contains several key domains: an N-terminal IQ-like motif, a central Sec7 domain which confers its GEF activity, and a C-terminal Pleckstrin Homology (PH) domain.[6][7] These domains mediate its catalytic function and its interaction with other cellular components.
This compound's Specificity for Arf Isoforms
The mammalian Arf family is divided into three classes: Class I (Arf1, Arf2, Arf3), Class II (Arf4, Arf5), and Class III (Arf6).[5] While initially characterized as a specific GEF for Arf6, subsequent research has revealed a broader specificity for this compound.
In vitro studies have shown that this compound exhibits strong GEF activity towards Arf6, modest activity towards Arf5, and negligible activity towards Arf1.[5] However, studies in intact cells have demonstrated that this compound can activate Arf1, Arf5, and Arf6.[5] Depletion of endogenous this compound using siRNA resulted in a significant reduction in the activity of both Arf5 and Arf6, suggesting that this compound is a major contributor to the cellular pools of these active GTPases.[5]
Quantitative Analysis of this compound GEF Activity
The enzymatic activity of this compound has been quantified in several studies, providing insights into its catalytic efficiency and regulation.
| Parameter | Substrate | Condition | Value | Reference |
| Fold Activation | Arf1-HA | Overexpression of Brag2 in HeLa cells | ~1.5-fold | [5] |
| Arf5-HA | Overexpression of Brag2 in HeLa cells | ~3.5-fold | [5] | |
| Arf6-HA | Overexpression of Brag2 in HeLa cells | ~4.5-fold | [5] | |
| kcat | myrArf1·GDP | In vitro single turnover kinetics | 1.8 ± 0.1 s⁻¹ | [6] |
| Km | myrArf1·GDP | In vitro substrate saturation kinetics | 0.20 ± 0.07 μM | [6] |
| IC50 | This compound | Inhibition of Brag2-mediated Arf activation | 3 μM | [8] |
| kcat/Km | Arf1 (truncated) | In solution | 0.012 ± 0.001 μM⁻¹s⁻¹ | [9][10] |
| Arf6 (truncated) | In solution | 0.009 ± 0.001 μM⁻¹s⁻¹ | [9][10] | |
| myrArf1 | On membranes | 2.5 ± 0.5 μM⁻¹s⁻¹ | [9][10] | |
| myrArf6 | On membranes | 1.9 ± 0.4 μM⁻¹s⁻¹ | [9][10] |
Table 1: Quantitative data on this compound GEF activity.
Key Signaling Pathways Involving this compound
This compound is implicated in a multitude of cellular processes through its activation of Arf GTPases.
Integrin Endocytosis and Cell Adhesion
This compound plays a crucial role in regulating cell adhesion by controlling the endocytosis of β1 integrins.[4] Depletion of this compound leads to an accumulation of β1 integrin on the cell surface, resulting in enhanced cell attachment and spreading on fibronectin-coated substrates.[4] Surprisingly, this phenotype is mimicked by the knockdown of Arf5, but not Arf6.[2][5] This suggests that while this compound can activate both Arf5 and Arf6, it is the this compound-Arf5 axis that selectively mediates integrin internalization.[5] this compound, along with Arf5, localizes to clathrin-coated pits at the plasma membrane, where it is thought to be recruited during clathrin coat assembly to promote the internalization of specific cargo, including integrins.[5][11]
Caption: this compound-mediated integrin endocytosis pathway.
Cancer Invasion and Metastasis
This compound has been identified as a key player in cancer progression, particularly in breast cancer and melanoma.[2][12] In breast cancer cells, upon stimulation with Epidermal Growth Factor (EGF), this compound is recruited to the phosphorylated EGF receptor (EGFR).[2][13] This interaction, mediated by the PH domain of this compound binding to phosphotyrosine residues on EGFR, stimulates this compound's GEF activity towards Arf6.[2] Activated Arf6 then promotes cancer cell invasion.[12]
In melanoma, this compound acts downstream of the Wnt5A signaling pathway to activate Arf6.[2] This leads to the release of β-catenin from N-cadherin, allowing its translocation to the nucleus to drive the transcription of genes involved in invasion.[2]
Caption: this compound's role in cancer invasion and metastasis.
Neuronal Signaling and Synaptic Plasticity
In the central nervous system, this compound is crucial for synaptic plasticity, particularly long-term depression (LTD), through its interaction with AMPA receptors.[14][15] this compound directly binds to the GluA2 subunit of AMPA receptors.[14] This interaction is regulated by ligand binding and tyrosine phosphorylation of GluA2 and leads to the activation of Arf6.[14][15] Activated Arf6 then promotes the internalization of synaptic AMPA receptors, a key step in LTD.[14][15]
Caption: this compound in AMPA receptor trafficking and LTD.
Experimental Protocols
Arf-GTP Pulldown Assay
This assay is used to measure the levels of active, GTP-bound Arf in cells.[4][5] It utilizes the affinity of a GST-tagged GGA3 protein, an Arf effector, for Arf-GTP.[5]
Materials:
-
HeLa cells
-
Expression plasmids for HA-tagged Arf1, Arf5, or Arf6, and this compound
-
GST-GGA3 fusion protein pre-bound to glutathione-Sepharose beads
-
Lysis buffer (e.g., clathrin extraction buffer: 100 mM MES, pH 6.8, 0.1% Triton X-100, 1 mM EGTA, 0.5 mM MgCl₂, protease inhibitors)[5]
-
Wash buffer
-
SDS-PAGE and immunoblotting reagents
-
Antibodies: anti-HA, anti-GST
Procedure:
-
Co-transfect HeLa cells with expression plasmids for HA-tagged Arf and this compound (or a control vector).
-
After 24-48 hours, lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the clarified lysates with GST-GGA3 beads for 1.5-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash them several times with wash buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform immunoblotting with an anti-HA antibody to detect the amount of active Arf pulled down.
-
Analyze total cell lysates to confirm equal expression of the HA-tagged Arf proteins.
Caption: Workflow for the Arf-GTP pulldown assay.
In Vitro Guanine Nucleotide Exchange (GEF) Assay
This assay directly measures the ability of this compound to catalyze the exchange of GDP for a non-hydrolyzable GTP analog (e.g., GTPγS) or a fluorescent GTP analog (e.g., mantGTP) on an Arf protein.[16][17]
5.2.1. Radioactive Filter-Binding Assay
Materials:
-
Purified recombinant this compound (e.g., His-Brag2Sec7-PH) and myristoylated Arf1·GDP[18]
-
Nucleotide exchange buffer (25 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 2 mM MgCl₂, 1 mM EDTA, 1 mM ATP)[16]
-
[³⁵S]GTPγS
-
Large unilamellar vesicles (LUVs) containing phospholipids (e.g., PC, PE, PS, PI, PIP₂)[16]
-
Ice-cold termination buffer (20 mM Tris, pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[16]
-
Nitrocellulose filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing nucleotide exchange buffer, LUVs, and myrArf1·GDP.
-
Initiate the reaction by adding a mixture of GTPγS and [³⁵S]GTPγS, and varying concentrations of this compound.
-
Incubate the reactions at 30°C for a fixed time (e.g., 3 minutes).
-
Terminate the reactions by adding ice-cold termination buffer.
-
Quickly filter the reactions through nitrocellulose filters to trap the protein-bound nucleotide.
-
Wash the filters with termination buffer.
-
Determine the amount of bound radioactivity by liquid scintillation counting.
5.2.2. Fluorescence-Based Assay
Materials:
-
Purified recombinant this compound and Arf·GDP
-
Reaction buffer (as above)
-
mantGTP (2',3′-O-(N-methylanthraniloyl)GTP)[16]
-
Fluorometer
Procedure:
-
In a cuvette, prepare a reaction mixture containing reaction buffer, Arf·GDP, and this compound.
-
Initiate the reaction by adding mantGTP.
-
Monitor the increase in fluorescence emission at 450 nm (with excitation at 297 nm) over time. The increase in fluorescence corresponds to the binding of mantGTP to Arf.[16]
-
Calculate the initial rate of nucleotide exchange from the fluorescence data.
Caption: Comparison of in vitro GEF assay methodologies.
This compound as a Therapeutic Target
Given its role in cancer cell invasion and metastasis, this compound has emerged as a potential therapeutic target.[12][19] Small molecule inhibitors that target this compound could disrupt these pathological processes. One such inhibitor, This compound , has been identified to selectively and noncompetitively inhibit Brag2-mediated Arf activation with an IC50 of 3 μM.[8] This compound binds to the PH domain of Brag2, representing a novel class of drugs that function by altering protein-membrane interactions.[19] The development of such inhibitors holds promise for novel anti-cancer therapies.
Conclusion
This compound is a multifaceted guanine nucleotide exchange factor that orchestrates a wide range of cellular activities through the activation of Arf GTPases, primarily Arf5 and Arf6. Its involvement in fundamental processes such as cell adhesion, as well as in pathological conditions like cancer and neurological disorders, underscores its importance as a subject of continued research. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the intricate signaling networks governed by this compound. A deeper understanding of these pathways will be instrumental in the development of novel therapeutic strategies targeting diseases driven by aberrant Arf signaling.
References
- 1. ARF family G proteins and their regulators: roles in membrane transport, development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Arf-GEF GBF1 undergoes multi-domain structural shifts to activate Arf at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Arf6 GEF GEP100/BRAG2 Regulates Cell Adhesion by Controlling Endocytosis of β1 Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRAG2/GEP100/IQSec1 Interacts with Clathrin and Regulates α5β1 Integrin Endocytosis through Activation of ADP Ribosylation Factor 5 (Arf5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pleckstrin Homology (PH) Domain of the Arf Exchange Factor Brag2 Is an Allosteric Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Integrated Conformational and Lipid-Sensing Regulation of Endosomal ArfGEF BRAG2 | PLOS Biology [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Role of ARF Family Proteins and Their Regulators and Effectors in Cancer Progression: A Therapeutic Perspective [frontiersin.org]
- 13. The BRAG/IQSec family of Arf GEFs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. AMPA receptor signaling through BRAG2 and Arf6 critical for long-term synaptic depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Guanine Nucleotide Exchange Factors (GEFs) as Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tebubio.com [tebubio.com]
- 18. researchgate.net [researchgate.net]
- 19. PH-domain-binding inhibitors of nucleotide exchange factor BRAG2 disrupt Arf GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Disruption of Trans-Golgi Network Dynamics by Bragsin1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trans-Golgi network (TGN) is a critical sorting station within the cell, directing proteins and lipids to their final destinations. The integrity and function of the TGN are exquisitely regulated by a host of proteins, among which are the ADP-ribosylation factor (Arf) GTPases and their activating guanine nucleotide exchange factors (ArfGEFs). Bragsin1, a potent and selective noncompetitive inhibitor of the ArfGEF BRAG2 (also known as IQSEC1), has emerged as a powerful chemical tool to probe the role of this specific ArfGEF in TGN function. This technical guide provides an in-depth overview of the effects of this compound on the TGN, including its mechanism of action, expected quantitative effects, and detailed experimental protocols to investigate these phenomena.
Introduction to this compound and the Trans-Golgi Network
The TGN is a complex, dynamic organelle responsible for the final modifications, sorting, and packaging of proteins and lipids for delivery to various cellular locations, including the plasma membrane, endosomes, and lysosomes. The fidelity of these trafficking events is paramount for maintaining cellular homeostasis.
ADP-ribosylation factors (Arfs) are a family of small GTPases that act as molecular switches in the regulation of vesicular transport. Their activity is tightly controlled by ArfGEFs, which catalyze the exchange of GDP for GTP, leading to Arf activation and recruitment to membranes. BRAG2 (IQSEC1) is an ArfGEF that has been shown to activate Class I (Arf1) and Class II (Arf4 and Arf5) Arf proteins, with a notable role in regulating the endocytosis of certain receptors.[1] Recent evidence also points to its involvement in TGN dynamics.
This compound is a small molecule inhibitor that specifically targets BRAG2.[2] It acts through a noncompetitive mechanism, binding to the pleckstrin homology (PH) domain of BRAG2.[2] This binding event is unique in that it occurs at the interface between the PH domain and the lipid bilayer, preventing the proper orientation of BRAG2 on the membrane and thereby inhibiting its ability to activate Arf proteins.[2] This targeted inhibition makes this compound an invaluable tool for dissecting the specific functions of BRAG2 at the TGN.
Quantitative Effects of this compound on the Trans-Golgi Network
Treatment of cells with this compound is expected to induce significant and quantifiable changes in TGN morphology and function due to the inhibition of BRAG2-mediated Arf activation. While specific published quantitative data on this compound's effects are emerging, the known mechanism of action allows for predictable outcomes that can be measured using the protocols outlined in this guide.
| Parameter | Expected Effect of this compound Treatment | Quantitative Readout |
| TGN Morphology | Fragmentation and dispersal of the TGN structure. | Increased number of TGN fragments per cell; Decreased average size of TGN fragments; Altered distribution of TGN markers (e.g., TGN46, Golgin-97). |
| Arf Activation at the TGN | Decreased levels of GTP-bound Arf1 and Arf5 at Golgi membranes. | Reduced signal in GTP-Arf pulldown assays from Golgi-enriched fractions. |
| Anterograde Trafficking from TGN | Inhibition of the budding of transport vesicles destined for the plasma membrane. | Decreased secretion rate of constitutively secreted proteins (e.g., secreted alkaline phosphatase); Accumulation of secretory cargo within the TGN. |
| Retrograde Trafficking to TGN | Potential disruption of endosome-to-TGN retrieval pathways. | Mislocalization of proteins that cycle between endosomes and the TGN (e.g., TGN38/TGN46). |
| BRAG2 Protein Interactions | Alteration of the BRAG2 interactome at the Golgi. | Changes in the co-immunoprecipitation profile of BRAG2 with its binding partners. |
Table 1: Predicted Quantitative Effects of this compound on the Trans-Golgi Network.
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on BRAG2 disrupts a key signaling node at the TGN. The following diagrams illustrate the proposed signaling pathway and a general workflow for investigating the effects of this compound.
References
The Impact of BRG1/SMARCA4 on Breast Cancer Tumorsphere Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brahma-related gene 1 (BRG1), also known as SMARCA4, is a critical component of the SWI/SNF chromatin remodeling complex. Emerging evidence indicates that BRG1 plays a multifaceted and context-dependent role in breast cancer. While traditionally viewed as a tumor suppressor, recent studies have unveiled its function in promoting proliferation and progression in certain breast cancer subtypes. A key area of investigation is its influence on cancer stem cells (CSCs), which are thought to drive tumor initiation, metastasis, and therapy resistance. Tumorsphere formation assays are a widely used in vitro method to enrich for and study CSC populations. This technical guide synthesizes the current understanding of BRG1's impact on breast cancer tumorsphere formation, with a focus on the underlying signaling pathways and experimental methodologies.
BRG1/SMARCA4 and Its Role in Breast Cancer
BRG1 is an ATPase that utilizes the energy from ATP hydrolysis to alter nucleosome positioning, thereby regulating gene expression. Its role in cancer is complex, acting as a tumor suppressor in some contexts through interactions with proteins like the retinoblastoma protein (Rb), and as a promoter of proliferation in others.[1] In breast cancer, high expression of BRG1 has been correlated with poor overall patient survival.[2] Knockdown of BRG1 in breast cancer cell lines has been shown to inhibit cell proliferation, migration, and invasion, suggesting its importance in breast cancer pathogenesis.[3][4]
The Effect of BRG1/SMARCA4 on Tumorsphere Formation
Recent studies have begun to elucidate the direct role of BRG1/SMARCA4 in regulating the properties of breast cancer stem-like cells, as measured by tumorsphere formation assays.
Impact on Tumorsphere Morphology and Growth
In triple-negative breast cancer (TNBC) models, the loss of SMARCA4 has a pronounced effect on tumorsphere characteristics. A genome-wide CRISPR knockout screen identified the SWI/SNF complex, and specifically its ATPase subunit SMARCA4, as a potent suppressor of tumor spheroid growth.[5] Loss of SMARCA4 in TNBC cells leads to the formation of larger and less compact spheroids in three-dimensional culture.[5] This suggests that SMARCA4 is crucial for maintaining cell adhesion and organized growth in a 3D environment.
Quantitative Analysis of Tumorsphere Formation
The following table summarizes the quantitative effects of SMARCA4 knockdown on tumorsphere formation in the SUM159-SCP7 breast cancer cell line, as derived from published data.[6]
| Condition | Spheroid Volume (Fold Change vs. Control) | Spheroid DNA Mass (Fold Change vs. Control) | Volume/DNA Ratio (Fold Change vs. Control) |
| Control (shRNA Control) | 1.0 | 1.0 | 1.0 |
| SMARCA4 Knockdown (shRNA 1) | ~2.5 | ~1.5 | ~1.7 |
| SMARCA4 Knockdown (shRNA 2) | ~3.0 | ~1.8 | ~1.7 |
| Rescue (shRNA 1 + SMARCA4 OE) | ~1.2 | ~1.1 | ~1.1 |
| Rescue (shRNA 2 + SMARCA4 OE) | ~1.3 | ~1.2 | ~1.1 |
Data are approximated from graphical representations in the source literature for illustrative purposes.[6]
Signaling Pathways Modulated by BRG1/SMARCA4 in Tumorsphere Formation
The influence of SMARCA4 on tumorsphere morphology is linked to its regulation of signaling pathways that control cell adhesion and cytoskeletal dynamics.
The SMARCA4-ARHGAP29-RHOA Pathway
Mechanistic studies have revealed that SMARCA4 exerts its tumor-suppressive functions in TNBC by transcriptionally activating the Rho GTPase Activating Protein 29 (ARHGAP29).[5] SMARCA4 directly binds to the promoter of the ARHGAP29 gene, enhancing its transcription. ARHGAP29, in turn, is a negative regulator of the small GTPase RHOA. Therefore, loss of SMARCA4 leads to reduced ARHGAP29 expression, resulting in hyperactivation of RHOA signaling.[5] This hyperactive RHOA signaling disrupts cell adhesion, leading to the observed loose and enlarged spheroid phenotype.[5]
Caption: The SMARCA4-ARHGAP29-RHOA signaling pathway in breast cancer.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of BRG1/SMARCA4's role in tumorsphere formation.
Cell Culture
-
Cell Lines: MDA-MB-231 and SUM159 TNBC cell lines are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin is a standard medium for these cell lines.[1]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[7]
SMARCA4 Knockdown
-
Method: Short hairpin RNA (shRNA) or small interfering RNA (siRNA) mediated knockdown.
-
Reagents:
-
Lentiviral particles containing shRNA constructs targeting SMARCA4 or a non-targeting control.
-
Transfection reagents for siRNA delivery.
-
-
Procedure (shRNA):
-
Transduce breast cancer cells with lentiviral particles.
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Verify knockdown efficiency by Western blot and qPCR.[3]
-
Tumorsphere Formation Assay
This assay is based on the principle that cancer stem-like cells can survive and proliferate in non-adherent, serum-free conditions, forming spherical colonies.
-
Plates: Ultra-low attachment 96-well or 6-well plates.
-
Seeding Density: Seed cells at a low density (e.g., 2,000 cells/well in a 6-well plate) to ensure clonal sphere formation.[8]
-
Tumorsphere Medium: Serum-free DMEM/F12 medium supplemented with B27 supplement, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).
-
Procedure:
-
Prepare a single-cell suspension of the breast cancer cells.
-
Seed the cells in ultra-low attachment plates with tumorsphere medium.
-
Incubate for 7-14 days to allow for tumorsphere formation.
-
Quantify the number and size of tumorspheres using imaging software (e.g., ImageJ).[8]
-
Caption: Experimental workflow for tumorsphere formation assay.
Western Blot Analysis
-
Purpose: To confirm the knockdown of SMARCA4 and to analyze the expression of proteins in the RHOA signaling pathway.
-
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Real-Time PCR (qPCR)
-
Purpose: To measure the mRNA expression levels of SMARCA4, ARHGAP29, and other target genes.
-
Procedure:
-
Isolate total RNA from cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).
-
-
Representative Primer Sequences:
-
ARHGAP29 and other target gene primers should be designed to span exon-exon junctions to avoid amplification of genomic DNA. Specific validated primer sequences would need to be obtained from the relevant literature or designed using primer design software.[11]
-
Conclusion and Future Directions
The evidence strongly suggests that BRG1/SMARCA4 plays a significant role in suppressing the cancer stem cell-like phenotype in triple-negative breast cancer, at least in part by maintaining the integrity of cell-cell adhesion through the ARHGAP29-RHOA signaling axis. The loss of SMARCA4 function leads to the formation of larger, more disorganized tumorspheres, which may reflect an enhanced metastatic potential.
For researchers and drug development professionals, these findings highlight BRG1/SMARCA4 and its downstream effectors as potential therapeutic targets. Strategies aimed at restoring SMARCA4 function or inhibiting the hyperactive RHOA signaling in SMARCA4-deficient breast cancers could represent a novel approach to targeting the aggressive cancer stem cell population and improving patient outcomes. Further research is warranted to explore the broader implications of BRG1/SMARCA4 in other breast cancer subtypes and to validate these preclinical findings in patient-derived models.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. SMARCA4 Depletion Induces Cisplatin Resistance by Activating YAP1-Mediated Epithelial-to-Mesenchymal Transition in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SMARCA4 regulates gene expression and higher-order chromatin structure in proliferating mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMARCA4 Inhibits Breast Cancer Progression and Metastasis through RHOA Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a reliable method for human triple-negative breast cancer organotypic culture: Improving imaging and genomic studies in 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SMARCA4/BRG1 antibody (21634-1-AP) | Proteintech [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. ARHGAP29 Is Involved in Increased Invasiveness of Tamoxifen-resistant Breast Cancer Cells and its Expression Levels Correlate With Clinical Tumor Parameters of Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Bragsin1: A Technical Guide to a Novel BRAG2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bragsin1 is a potent and specific small molecule inhibitor of the ADP-ribosylation factor guanine nucleotide-exchange factor (ArfGEF) BRAG2. By targeting the pleckstrin homology (PH) domain of BRAG2 at the protein-membrane interface, this compound employs a noncompetitive interfacial inhibition mechanism to disrupt Arf GTPase signaling. This activity modulates critical cellular processes, including trans-Golgi network dynamics and tumorsphere formation in breast cancer models. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and a summary of its quantitative data.
Chemical Structure and Properties
This compound, with the chemical name 6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one, is a novel compound that offers a unique mechanism for modulating cellular signaling pathways.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one | [1] |
| Molecular Formula | C₁₁H₆F₃NO₄ | [1] |
| Molecular Weight | 273.167 g/mol | [1] |
| CAS Number | 369631-68-5 | [1] |
| Appearance | Solid | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Storage | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months. | [1] |
Biological Activity and Mechanism of Action
This compound is a specific inhibitor of BRAG2, a guanine nucleotide exchange factor for Arf GTPases. Unlike traditional competitive inhibitors that target active sites, this compound binds to the PH domain of BRAG2 at the interface with the lipid bilayer.[1] This interaction allosterically prevents BRAG2 from activating its Arf substrates, thereby inhibiting downstream signaling.
The primary biological activities of this compound are summarized below:
| Biological Activity | IC₅₀ / Effect | Cell/System |
| BRAG2 Inhibition | 3 µM | In vitro ArfGEF assay |
| Effect on trans-Golgi Network | Disruption of TGN structure | Cellular assays |
| Tumorsphere Formation | Inhibition of tumorsphere formation | Breast cancer cell lines |
BRAG2 Signaling Pathway
BRAG2 is a key regulator of Arf GTPase activation, which in turn controls various cellular processes, including membrane trafficking and cytoskeletal organization. The simplified signaling pathway involving BRAG2 is depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of this compound. These protocols are based on established methods in the field and are intended to serve as a guide for researchers.
In Vitro BRAG2 Inhibition Assay (Fluorescence-Based)
This assay measures the ability of this compound to inhibit the BRAG2-mediated nucleotide exchange on Arf proteins.
Workflow Diagram:
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute recombinant human BRAG2 and myristoylated Arf1 protein in an appropriate buffer.
-
Prepare small unilamellar vesicles (liposomes) containing phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P₂).
-
Prepare a stock solution of N-methylanthraniloyl-GTP (Mant-GTP).
-
-
Assay Procedure:
-
In a 96-well black plate, add the reaction buffer, liposomes, myristoylated Arf1, and BRAG2.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding Mant-GTP to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation at 360 nm and emission at 440 nm. Record data every 30 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of this compound.
-
Normalize the rates to the DMSO control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Tumorsphere Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity of cancer stem-like cells from breast cancer cell lines.
Workflow Diagram:
Protocol:
-
Cell Culture:
-
Culture human breast cancer cell lines (e.g., MDA-MB-231, MCF7) in their recommended standard culture medium.
-
-
Tumorsphere Formation:
-
Harvest cells and prepare a single-cell suspension.
-
Seed the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 96-well plates.
-
Use a serum-free medium supplemented with EGF, bFGF, and B27 supplement.
-
Add different concentrations of this compound or DMSO (vehicle control) to the wells.
-
-
Incubation and Analysis:
-
Incubate the plates for 7-10 days to allow for tumorsphere development.
-
After the incubation period, capture images of the tumorspheres using a microscope.
-
Count the number of tumorspheres with a diameter greater than 50 µm in each well.
-
Calculate the Tumorsphere Formation Efficiency (TFE) as: (Number of tumorspheres / Number of cells seeded) x 100%.
-
Compare the TFE of this compound-treated groups to the control group to determine the inhibitory effect.
-
Synthesis of this compound
The synthesis of 6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one can be achieved through a multi-step synthetic route, likely involving the condensation of a substituted phenol with a trifluoromethyl-containing building block, followed by cyclization and nitration. A plausible, though not definitively published, synthetic scheme is outlined below. Researchers should consult specialized organic synthesis literature for detailed procedures.
Logical Relationship Diagram for Synthesis:
Conclusion
This compound represents a significant advancement in the development of specific inhibitors for ArfGEFs. Its unique interfacial inhibition mechanism provides a novel approach to modulating Arf GTPase signaling. The data presented in this guide highlight its potential as a research tool for dissecting the roles of BRAG2 in cellular processes and as a starting point for the development of therapeutics targeting BRAG2-dependent pathways in diseases such as cancer. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogs.
References
The Emergence of Bragsin1: A Novel Interfacial Inhibitor of BRAG2
A Technical Guide on the Initial Discovery and Characterization of a New Small Molecule Modulator of Arf GTPase Signaling
For researchers, scientists, and drug development professionals, the discovery of novel small molecules that can selectively modulate cellular signaling pathways is of paramount importance. This document provides an in-depth technical overview of the initial studies and discovery of Bragsin1, a first-in-class, noncompetitive inhibitor of the Arf Guanine Nucleotide Exchange Factor (ArfGEF) BRAG2. This compound represents a significant advancement in the field of chemical biology, demonstrating a unique mechanism of action by targeting protein-membrane interactions.
Discovery and Identification
This compound was identified through a series of screening assays aimed at discovering novel modulators of Arf GTPase signaling. The initial discovery was detailed in a seminal 2019 publication in Nature Chemical Biology, which laid the groundwork for understanding its unique properties.[1] This small molecule emerged from a campaign to find inhibitors for peripheral membrane proteins, which are often considered challenging drug targets due to their dynamic localization and lack of deep, well-defined binding pockets.
Mechanism of Action: A Noncompetitive Interfacial Inhibitor
Subsequent biochemical and structural studies revealed that this compound exhibits a novel, noncompetitive mechanism of inhibition against BRAG2.[1][2] Unlike traditional competitive inhibitors that vie for the active site, this compound binds at the interface between the Pleckstrin Homology (PH) domain of BRAG2 and the lipid bilayer.[1][2] This interaction allosterically prevents BRAG2 from activating its substrate, the small GTPase Arf, a critical regulator of vesicular transport and cytoskeletal organization.[1] The requirement of a membrane for this compound's inhibitory activity underscores its unique interfacial mechanism.[1]
In Vitro and Cellular Activity
Initial characterization of this compound demonstrated its potent and selective inhibition of BRAG2-mediated Arf GTPase activation. In vitro assays established a half-maximal inhibitory concentration (IC50) of 3 µM.[2] Cellular studies showed that this compound treatment leads to a BRAG2- and Arf-dependent disruption of the trans-Golgi network (TGN), a key cellular organelle regulated by Arf activity.[1]
Quantitative Data Summary
| Parameter | Value | Experimental Context | Reference |
| IC50 | 3 µM | In vitro inhibition of BRAG2-mediated Arf GTPase activation | [2] |
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the initial characterization of this compound, as derived from the primary literature.
In Vitro ArfGEF Activity Assay
This assay was crucial for determining the inhibitory potency of this compound on BRAG2.
-
Principle: The exchange of GDP for a non-hydrolyzable GTP analog (e.g., GTPγS) on Arf proteins is measured in the presence and absence of the GEF (BRAG2) and the inhibitor (this compound).
-
Reagents: Recombinant human Arf1, recombinant human BRAG2 (Sec7-PH domain), GTPγS (radiolabeled or fluorescently tagged), liposomes (e.g., Folch fraction I).
-
Procedure:
-
Arf1 is pre-loaded with GDP.
-
Liposomes are prepared to mimic the cellular membrane environment.
-
BRAG2, GDP-loaded Arf1, and varying concentrations of this compound (or DMSO as a control) are incubated with the liposomes.
-
The exchange reaction is initiated by the addition of GTPγS.
-
The amount of GTPγS-bound Arf1 is quantified over time using a suitable detection method (e.g., filter binding assay for radiolabeled GTPγS or fluorescence spectroscopy for fluorescent analogs).
-
The initial rates of nucleotide exchange are plotted against the inhibitor concentration to determine the IC50 value.
-
Cellular Trans-Golgi Network (TGN) Dispersion Assay
This cell-based assay was used to confirm the biological activity of this compound in a cellular context.
-
Principle: The morphology of the TGN, which is dependent on Arf activity, is observed via immunofluorescence microscopy following treatment with this compound.
-
Cell Line: HeLa cells are commonly used for their clear Golgi morphology.
-
Reagents: this compound, DMSO (vehicle control), primary antibodies against TGN markers (e.g., TGN46), fluorescently labeled secondary antibodies, DAPI for nuclear staining.
-
Procedure:
-
HeLa cells are cultured on coverslips to an appropriate confluency.
-
Cells are treated with a working concentration of this compound (e.g., 50 µM) or DMSO for a defined period (e.g., 30 minutes).
-
Following treatment, cells are fixed with paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and blocked with a suitable blocking agent (e.g., bovine serum albumin).
-
Cells are incubated with the primary antibody against a TGN marker, followed by incubation with a fluorescently labeled secondary antibody.
-
Coverslips are mounted on microscope slides with a mounting medium containing DAPI.
-
Images are acquired using a confocal microscope to assess the morphology of the TGN. Dispersion of the TGN is indicative of Arf pathway inhibition.
-
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the signaling pathway involving BRAG2 and Arf, and the point of intervention by this compound.
Caption: Mechanism of this compound inhibition of BRAG2-mediated Arf activation at the cell membrane.
Experimental Workflow for this compound Characterization
The logical flow of experiments to characterize a novel inhibitor like this compound is depicted below.
Caption: Experimental workflow for the discovery and characterization of this compound.
Potential Therapeutic Applications
Initial studies have indicated that this compound can affect tumorsphere formation in breast cancer cell lines.[1] This finding suggests that the inhibition of BRAG2 and the modulation of Arf signaling pathways may have therapeutic potential in oncology. Further research is warranted to explore the full extent of this compound's and similar molecules' utility in cancer and other diseases where Arf signaling is dysregulated.
Conclusion
This compound represents a pioneering discovery in the realm of small molecule inhibitors. Its unique interfacial mechanism of action, targeting the interaction between a peripheral membrane protein and the lipid bilayer, opens up new avenues for drug discovery against previously intractable targets. The initial studies have provided a solid foundation for further investigation into the therapeutic potential of this compound and the broader class of interfacial inhibitors. This technical guide serves as a comprehensive resource for researchers and scientists seeking to understand and build upon these foundational discoveries.
References
The Role of Bragsin1's Target, IQSEC1/BRAG2, in Clathrin-Mediated Endocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clathrin-mediated endocytosis (CME) is a fundamental cellular process responsible for the internalization of a wide array of cargo from the cell surface. The intricate regulation of CME involves a symphony of proteins, among which the IQ motif and Sec7 domain-containing protein 1 (IQSEC1), also known as Brefeldin A-resistant Arf-GEF 2 (BRAG2) or Guanine nucleotide-exchange protein 100 (GEP100), has emerged as a key player. This technical guide provides an in-depth analysis of the function of IQSEC1/BRAG2 in CME and the effects of its potent, selective, and noncompetitive inhibitor, Bragsin1. By targeting the pleckstrin homology (PH) domain of BRAG2, this compound offers a valuable tool to dissect the molecular mechanisms of CME and presents a potential therapeutic avenue for diseases where this pathway is dysregulated.
Introduction to IQSEC1/BRAG2 and its Role in Clathrin-Mediated Endocytosis
IQSEC1/BRAG2 is a guanine nucleotide exchange factor (GEF) that activates small GTPases of the ADP-ribosylation factor (Arf) family, primarily Arf6 and Arf5.[1][2][3] This activation is a critical step in the regulation of membrane trafficking and actin cytoskeleton dynamics. In the context of CME, IQSEC1/BRAG2 acts as a crucial link between the core endocytic machinery and the Arf signaling pathways that drive vesicle formation and cargo internalization.
IQSEC1/BRAG2 localizes to clathrin-coated pits at the plasma membrane through its interaction with both clathrin and the adaptor protein 2 (AP-2) complex.[3][4] This strategic positioning allows it to locally activate Arf5 and Arf6. Activated, GTP-bound Arf proteins, in turn, are known to regulate multiple aspects of CME, including the recruitment of coat proteins, membrane bending, and vesicle scission.[5][6]
A key function of the IQSEC1/BRAG2-Arf5 axis is the regulation of the internalization of specific cargo, most notably β1 integrins.[3][4] By controlling the surface levels of these adhesion receptors, IQSEC1/BRAG2 influences cell adhesion, spreading, and migration.[2][3] The IQSEC1/BRAG2-Arf6 pathway is more broadly implicated in endocytic trafficking and the remodeling of the actin cytoskeleton, which provides the mechanical force for vesicle budding and movement.[1][2][7]
This compound: A Selective Inhibitor of IQSEC1/BRAG2
This compound is a small molecule inhibitor that potently and selectively targets the GEF activity of BRAG2. It functions as a noncompetitive inhibitor, binding to the PH domain of BRAG2. This binding is thought to allosterically modulate the protein's conformation, thereby hindering its ability to catalyze the exchange of GDP for GTP on Arf proteins.
Quantitative Data on IQSEC1/BRAG2 Function and Inhibition
The following tables summarize the available quantitative data regarding the inhibitory effect of this compound and the functional impact of IQSEC1/BRAG2 on CME-related processes.
| Inhibitor | Target | Inhibition Parameter | Value | Reference |
| This compound | IQSEC1/BRAG2 | IC50 | 3 µM |
| Protein Interaction | Binding Partners | Affinity (Kd) | Reference |
| β-arrestin - AP-2 (β2-appendage) | 2.6 µM | [8] | |
| Clathrin-box peptide - Clathrin Terminal Domain | 22 µM | [8] | |
| AP2 core - PtdIns(4,5)P2-containing membranes | 7 µM | [9] | |
| Note: A specific Kd for the IQSEC1/BRAG2 interaction with clathrin or AP-2 has not been reported in the reviewed literature. The provided values for other CME-related interactions offer a comparative context for the expected affinity range. |
| Functional Effect | Experimental Condition | Parameter Measured | Observed Effect | Reference |
| IQSEC1/BRAG2 Depletion | HeLa cells | Arf5 and Arf6 activation | ~50% reduction | [4] |
| β1 integrin inhibitory antibody | Human fibroblasts | Fibronectin endocytosis | ~70% reduction | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving IQSEC1/BRAG2 in CME and a typical experimental workflow to study these processes.
Caption: IQSEC1/BRAG2 signaling in CME.
Caption: Co-Immunoprecipitation Workflow.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect IQSEC1/BRAG2 Interaction with Clathrin and AP-2
Objective: To determine if IQSEC1/BRAG2 physically associates with components of the clathrin-mediated endocytosis machinery in a cellular context.
Materials:
-
Cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors)
-
Primary antibodies: anti-IQSEC1/BRAG2, anti-clathrin heavy chain, anti-AP-2 (α or β subunit), and a negative control IgG (e.g., rabbit or mouse IgG)
-
Protein A/G magnetic beads or agarose slurry
-
Microcentrifuge tubes
-
Rotating shaker at 4°C
-
SDS-PAGE sample buffer (Laemmli buffer)
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add protein A/G beads to the clarified lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-IQSEC1/BRAG2) or control IgG to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes at 95-100°C to elute the protein complexes and denature the proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for western blot analysis.
-
Probe the western blot with antibodies against the potential interacting partners (clathrin, AP-2) and the immunoprecipitated protein (IQSEC1/BRAG2) as a positive control.
-
β1 Integrin Internalization Assay
Objective: To quantify the rate of clathrin-mediated endocytosis of β1 integrin upon manipulation of IQSEC1/BRAG2 activity (e.g., using this compound or siRNA knockdown).
Materials:
-
Cell culture plates
-
Serum-free medium
-
Primary antibody against the extracellular domain of β1 integrin (e.g., clone P5D2)
-
Acid wash buffer (e.g., 0.5 M NaCl, 0.2 M acetic acid, pH 2.5) or a reducing agent solution (e.g., MESNA) to strip surface-bound antibodies.
-
Cell lysis buffer
-
Flow cytometer or plate reader for ELISA-based detection
-
Fluorescently labeled secondary antibody (for flow cytometry) or HRP-conjugated secondary antibody and substrate (for ELISA)
Procedure (Antibody-based flow cytometry method):
-
Labeling:
-
Detach cells gently (e.g., with a non-enzymatic cell dissociation solution).
-
Incubate the cells with the primary anti-β1 integrin antibody in serum-free medium for 30-60 minutes at 4°C to label surface integrins.
-
Wash the cells with ice-cold PBS to remove unbound antibody.
-
-
Internalization:
-
Resuspend the cells in pre-warmed (37°C) serum-free medium to initiate endocytosis. If using an inhibitor like this compound, it should be included in this medium.
-
Incubate the cells at 37°C for various time points (e.g., 0, 5, 15, 30 minutes). The 0-minute time point is kept on ice.
-
-
Stripping Surface Antibody:
-
At each time point, transfer the cells to ice to stop endocytosis.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in ice-cold acid wash buffer for a short period (e.g., 5-10 minutes) to strip the remaining surface-bound primary antibody.
-
Neutralize the acid wash with an excess of ice-cold PBS and wash the cells again.
-
-
Permeabilization and Staining:
-
Fix and permeabilize the cells using appropriate reagents (e.g., paraformaldehyde followed by saponin or Triton X-100).
-
Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
-
Analysis:
-
Analyze the cells by flow cytometry. The mean fluorescence intensity will be proportional to the amount of internalized β1 integrin.
-
Calculate the percentage of internalization at each time point relative to the total surface-bound antibody at time 0 (which can be determined from a parallel sample that is not subjected to the acid wash).
-
Western Blot Analysis
Objective: To detect the presence and relative abundance of proteins involved in the IQSEC1/BRAG2-CME pathway in cell lysates or immunoprecipitated samples.
Materials:
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent or fluorescent detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein samples from cell lysates or Co-IP eluates in Laemmli buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP- or fluorophore-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the appropriate detection reagent and capture the signal using an imaging system.
Conclusion
IQSEC1/BRAG2 is a critical regulator of clathrin-mediated endocytosis, particularly for specific cargo such as β1 integrins. Its function as a GEF for Arf5 and Arf6 positions it at the intersection of signal transduction and membrane trafficking. The development of this compound as a selective inhibitor of IQSEC1/BRAG2 provides a powerful chemical tool for elucidating the intricate details of this pathway. Further research into the quantitative aspects of IQSEC1/BRAG2 interactions and the downstream consequences of its inhibition will undoubtedly deepen our understanding of CME and may pave the way for novel therapeutic strategies targeting diseases with aberrant endocytic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. IQSEC1 - Wikipedia [en.wikipedia.org]
- 3. BRAG2/GEP100/IQSec1 interacts with clathrin and regulates α5β1 integrin endocytosis through activation of ADP ribosylation factor 5 (Arf5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRAG2/GEP100/IQSec1 Interacts with Clathrin and Regulates α5β1 Integrin Endocytosis through Activation of ADP Ribosylation Factor 5 (Arf5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Arf family GTPases: regulation of vesicle biogenesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. IQSEC1 IQ motif and Sec7 domain ArfGEF 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Weak Molecular Interactions in Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Large-Scale Conformational Change Couples Membrane Recruitment to Cargo Binding in the AP2 Clathrin Adaptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caveolin-1-dependent β1 integrin endocytosis is a critical regulator of fibronectin turnover - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Bragsin1 Protocol for Cell Culture Experiments: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bragsin1 is a potent and specific small molecule inhibitor of the ArfGEF (ADP-ribosylation factor guanine nucleotide exchange factor) BRAG2.[1] By binding to the pleckstrin homology (PH) domain of BRAG2, this compound allosterically prevents the activation of Arf GTPases, primarily Arf6 and Arf5, which are key regulators of vesicular trafficking, endocytosis, and cytoskeletal organization.[2][3] Dysregulation of the BRAG2-Arf signaling axis has been implicated in the progression of several cancers, particularly in promoting cell invasion and metastasis.[1][4] Notably, this compound has been shown to impact tumorsphere formation in breast cancer cell lines, suggesting its potential as a therapeutic agent targeting cancer stem-like cells.[1]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on its effects on cell viability, Arf activation, and tumorsphere formation. The provided methodologies and data are intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.
Data Presentation
Table 1: this compound Potency and Cellular Activity
| Parameter | Value | Cell Line | Reference |
| IC50 (BRAG2 Inhibition) | 3 µM | in vitro | [1] |
| Effective Concentration (Arf Activation Inhibition) | 50 µM | HeLa | [5] |
| Treatment Time (Arf Activation Inhibition) | 30 minutes | HeLa | [5] |
Table 2: Effect of this compound on Tumorsphere Formation in Breast Cancer Cell Lines
| Cell Line | This compound Concentration | Observation | Reference |
| MDA-MB-231 | Not specified | Affects tumorsphere formation | [1] |
| SUM159 | Not specified | Affects tumorsphere formation | [1] |
Experimental Protocols
General Cell Culture and Maintenance
Aseptic techniques should be strictly followed for all cell culture procedures.
-
Cell Lines: HeLa, MDA-MB-231, SUM159, or other relevant cancer cell lines.
-
Culture Medium: Recommended medium for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Passaging: When cells reach 80-90% confluency, they should be passaged.
-
Aspirate the old medium.
-
Wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Add trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Seed the cells into new culture flasks at the desired density.
-
This compound Stock Solution Preparation
-
Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
For experiments, dilute the stock solution in the culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
Arf Activation Assay
This protocol is adapted from the use of the related compound, Bragsin2, in HeLa cells.[5]
-
Cell Seeding: Seed HeLa cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
This compound Treatment:
-
Prepare the desired concentrations of this compound in a serum-free culture medium. A starting concentration of 50 µM can be used based on studies with Bragsin2.[5]
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Aspirate the culture medium from the wells and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for 30 minutes at 37°C.
-
-
Cell Lysis and Pulldown:
-
After treatment, place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Perform a pulldown assay for active (GTP-bound) Arf using a GST-fusion protein of an Arf effector that specifically binds to active Arf, such as the GST-GGA3 VHS-GAT domain.
-
-
Western Blotting:
-
Elute the pulled-down proteins and a sample of the total cell lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against Arf6 or other Arf isoforms.
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative levels of active Arf.
-
Tumorsphere Formation Assay
-
Cell Preparation:
-
Culture breast cancer cells (e.g., MDA-MB-231, SUM159) as monolayers to 70-80% confluency.
-
Harvest the cells using trypsin and prepare a single-cell suspension.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Plating in Non-Adherent Conditions:
-
Resuspend the cells in a serum-free tumorsphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Plate the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates or flasks.
-
-
This compound Treatment:
-
Add this compound to the tumorsphere medium at various concentrations at the time of cell seeding. Include a vehicle control.
-
Perform a dose-response study to determine the optimal inhibitory concentration.
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.
-
Monitor the formation of tumorspheres under a microscope.
-
After the incubation period, count the number of tumorspheres (typically >50 µm in diameter) and measure their size using imaging software.
-
Calculate the tumorsphere formation efficiency (TFE) as: (Number of tumorspheres / Number of cells seeded) x 100%.
-
Mandatory Visualizations
Caption: this compound inhibits the BRAG2-Arf signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. Nuclear functions of the Arf guanine nucleotide exchange factor BRAG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of ARF Family Proteins and Their Regulators and Effectors in Cancer Progression: A Therapeutic Perspective [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Bragsin1 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Bragsin1, a selective inhibitor of the Arf guanine nucleotide exchange factor (GEF) BRAG2, in various in vitro assays. The information is intended to guide researchers in accurately assessing the biochemical and cellular effects of this compound.
This compound: Properties and Mechanism of Action
This compound is a potent and selective, noncompetitive inhibitor of BRAG2, a GEF for Arf family GTPases. It exhibits an IC50 of 3 μM for the inhibition of Arf GTPase activation. This compound functions as an interfacial inhibitor by binding to the pleckstrin homology (PH) domain of BRAG2 at the protein-membrane interface. This binding alters the orientation of BRAG2 on the membrane, thereby preventing it from activating its Arf GTPase substrates, primarily Arf5 and Arf6. This inhibition disrupts downstream signaling pathways involved in processes such as integrin endocytosis and tumorsphere formation.
Solubility and Stock Solution Preparation
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.
Table 1: this compound Solubility and Stock Solution Parameters
| Parameter | Value | Reference |
| Molecular Weight | 273.17 g/mol | N/A |
| Solubility | 10 mM in DMSO | N/A |
| Recommended Stock Concentration | 10 mM in 100% DMSO | N/A |
| Storage of Stock Solution | -20°C for up to 1 year; -80°C for up to 2 years | N/A |
Protocol 1: Preparation of 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, 2.73 mg of this compound is needed.
-
Dissolve the this compound powder in an appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
In Vitro Biochemical Assay: BRAG2 GEF Activity
This protocol describes a fluorescence-based assay to measure the guanine nucleotide exchange factor (GEF) activity of BRAG2 on Arf GTPases and its inhibition by this compound. The assay relies on the change in fluorescence of a mant-labeled guanine nucleotide (mant-GDP) upon its dissociation from the Arf protein.
Table 2: Reagents and Final Concentrations for BRAG2 GEF Activity Assay
| Reagent | Stock Concentration | Final Concentration |
| Recombinant human BRAG2 (Sec7-PH domains) | 1 µM | 10 nM |
| Recombinant myristoylated Arf5 or Arf6 | 10 µM | 100 nM |
| mant-GDP | 1 mM | 10 µM |
| GTP | 10 mM | 100 µM |
| This compound | 10 mM (in DMSO) | 0.1 - 100 µM |
| Assay Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT) | 1X | 1X |
Protocol 2: Fluorescence-Based BRAG2 GEF Activity Assay
Materials:
-
Purified recombinant human BRAG2 (Sec7-PH domains)
-
Purified recombinant N-terminally myristoylated Arf5 or Arf6
-
N-Methylanthraniloyl-GDP (mant-GDP)
-
Guanosine 5'-triphosphate (GTP)
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 440 nm)
Procedure:
-
Loading Arf with mant-GDP:
-
In a microcentrifuge tube, mix recombinant Arf protein with a 10-fold molar excess of mant-GDP in assay buffer.
-
Incubate at room temperature for 30 minutes to allow for nucleotide loading.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
To each well of the 96-well plate, add the following components in this order:
-
Assay Buffer
-
This compound or DMSO vehicle control
-
Recombinant BRAG2 protein
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
-
Initiating the Exchange Reaction:
-
Add the Arf-mant-GDP complex to each well.
-
Immediately add GTP to initiate the nucleotide exchange reaction.
-
-
Data Acquisition:
-
Place the plate in the fluorescence plate reader.
-
Measure the decrease in fluorescence intensity over time at 30-second intervals for 15-30 minutes. The exchange of mant-GDP for non-fluorescent GTP results in a decrease in the fluorescence signal.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each this compound concentration.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Cell-Based Assays
Cell-based assays are essential for evaluating the efficacy and mechanism of action of this compound in a biological context.
Tumorsphere Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity of cancer stem-like cells, a process in which BRAG2 has been implicated.[1]
Table 3: Recommended Cell Lines and Reagents for Tumorsphere Formation Assay
| Parameter | Recommendation |
| Cell Lines | Breast cancer cell lines (e.g., MDA-MB-231, SUM159) |
| Culture Plates | Ultra-low attachment 6-well or 96-well plates |
| Culture Medium | Serum-free DMEM/F12 supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF |
| This compound Working Concentrations | 1 - 50 µM |
Protocol 3: Tumorsphere Formation Assay
Materials:
-
Breast cancer cell line
-
Trypsin-EDTA
-
Serum-free DMEM/F12 medium
-
B27 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
This compound stock solution (10 mM in DMSO)
-
Ultra-low attachment plates
Procedure:
-
Cell Preparation:
-
Culture the chosen breast cancer cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and prepare a single-cell suspension.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
-
Plating:
-
Resuspend the cells in the tumorsphere culture medium at a density of 1,000 to 5,000 cells/mL.
-
Plate the cell suspension into the wells of an ultra-low attachment plate.
-
-
Treatment:
-
Prepare the desired concentrations of this compound in the tumorsphere medium. Include a DMSO vehicle control.
-
Add the this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-14 days.
-
-
Analysis:
-
After the incubation period, count the number of tumorspheres (typically >50 µm in diameter) in each well using an inverted microscope.
-
The size of the tumorspheres can also be measured using imaging software.
-
-
Data Analysis:
-
Compare the number and size of tumorspheres in the this compound-treated wells to the vehicle control wells.
-
Calculate the percentage of inhibition of tumorsphere formation for each concentration of this compound.
-
Integrin Internalization Assay
This assay measures the effect of this compound on the endocytosis of β1 integrins, a key cellular process regulated by the BRAG2-Arf5 signaling axis.
Table 4: Reagents for Integrin Internalization Assay
| Reagent | Purpose |
| HeLa or other suitable cell line | Model system |
| Anti-β1 integrin antibody, PE-conjugated | To label surface integrins |
| This compound | To inhibit BRAG2 |
| Flow cytometer | For quantitative analysis |
Protocol 4: Flow Cytometry-Based Integrin Internalization Assay
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
PE-conjugated anti-β1 integrin antibody
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in a 6-well plate and grow to ~90% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or DMSO vehicle control in complete medium for 1-2 hours at 37°C.
-
-
Antibody Labeling:
-
Place the cells on ice to inhibit endocytosis.
-
Wash the cells with cold PBS.
-
Incubate the cells with a PE-conjugated anti-β1 integrin antibody in cold FACS buffer for 30 minutes on ice in the dark.
-
-
Internalization:
-
Wash the cells with cold PBS to remove unbound antibody.
-
For the t=0 time point, keep one set of cells on ice.
-
For the internalization time points, add pre-warmed complete medium containing this compound or vehicle and incubate at 37°C for various times (e.g., 15, 30, 60 minutes).
-
-
Quenching and Cell Detachment:
-
Stop internalization by placing the plates back on ice and washing with cold PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry, measuring the PE fluorescence. The fluorescence intensity is proportional to the amount of β1 integrin remaining on the cell surface.
-
-
Data Analysis:
-
Calculate the percentage of internalized integrin for each time point and treatment condition relative to the t=0 sample.
-
Compare the rate of integrin internalization in this compound-treated cells to the vehicle control.
-
BRAG2 Signaling Pathway
This compound inhibits BRAG2, which is a key activator of the small GTPases Arf5 and Arf6. These GTPases, when in their active GTP-bound state, regulate various cellular processes, including clathrin-mediated endocytosis of transmembrane proteins like integrins. Inhibition of BRAG2 by this compound leads to a decrease in active Arf5 and Arf6, thereby impairing these downstream events.
References
Recommended working concentration for Bragsin1 in cell lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bragsin1 is a potent, selective, and noncompetitive inhibitor of the ArfGEF (ADP-ribosylation factor guanine nucleotide-exchange factor) BRAG2.[1] It functions by binding to the PH (Pleckstrin homology) domain of BRAG2, thereby inhibiting the activation of Arf GTPase.[1][2][3] This inhibitory action specifically affects the trans-Golgi network in a BRAG2- and Arf-dependent manner.[2] With a reported half-maximal inhibitory concentration (IC50) of 3 μM for its effect on BRAG2, this compound serves as a valuable tool for investigating Arf GTPase signaling.[1][2] Notably, this compound has demonstrated anti-cancer activity, particularly in affecting tumorsphere formation in breast cancer cell lines, highlighting its potential as a therapeutic target.[2]
These application notes provide recommended working concentrations and detailed protocols for utilizing this compound in various cell-based assays to explore its biological effects.
Mechanism of Action: Inhibition of BRAG2 Signaling
BRAG2 is a guanine nucleotide exchange factor that activates small GTPases of the Arf family. Activated Arf proteins are critical regulators of vesicular transport, actin cytoskeleton organization, and signal transduction. By binding to the PH domain of BRAG2, this compound prevents the recruitment and/or activation of BRAG2 at cellular membranes, which is a crucial step for it to encounter and activate Arf proteins. This leads to the disruption of downstream signaling pathways controlled by Arf GTPases.
Recommended Working Concentrations
The optimal working concentration of this compound is cell line and assay-dependent. The reported IC50 of 3 μM provides a starting point for designing experiments.[1][2] A dose-response experiment is always recommended to determine the optimal concentration for your specific model system. The following table provides suggested concentration ranges for common assays.
| Assay Type | Cell Line Example | Suggested Concentration Range | Incubation Time | Notes |
| Cell Viability (IC50) | MDA-MB-231, MCF-7 (Breast Cancer) | 0.1 µM - 50 µM | 48 - 72 hours | Perform a broad-range dose-response curve to determine the IC50 for the specific cell line. |
| Western Blotting | HeLa, A549 | 1 µM - 10 µM | 6 - 24 hours | Concentration should be sufficient to observe changes in downstream pathway markers (e.g., p-ERK, though pathway is complex). Time course experiment recommended. |
| Tumorsphere Formation | Breast Cancer Stem Cells | 1 µM - 10 µM | 5 - 10 days | Inhibition of tumorsphere formation is a key reported activity.[2] Replenish media with fresh inhibitor every 2-3 days. |
| Immunofluorescence | HeLa | 5 µM - 20 µM | 12 - 24 hours | Used to observe effects on Golgi structure (e.g., TGN46 staining) as reported.[3] |
Preparation of Stock Solutions this compound is typically soluble in DMSO.[1] To prepare a 10 mM stock solution, reconstitute the appropriate mass of the compound in DMSO. For example, if the molecular weight is ~480 g/mol , dissolve 4.8 mg in 1 mL of DMSO. Store the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. Further dilutions into aqueous buffers or cell culture media should be made immediately before use.
Experimental Protocols
Protocol 1: Cell Viability MTT Assay to Determine IC50
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of viable cells.[4]
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical final concentration range would be 0.1, 0.5, 1, 3, 5, 10, 20, and 50 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO, at the same final concentration as the highest this compound dose).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blot for Downstream Pathway Modulation
This protocol aims to verify the effect of this compound on the BRAG2 signaling pathway. While direct measurement of Arf-GTP is complex, one can assess downstream signaling nodes that are modulated by Arf activity, such as the phosphorylation of ERK (p-ERK), which can be influenced by Arf signaling cascades in certain contexts.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with this compound (e.g., at 0, 1, 3, and 10 µM) for a predetermined time (e.g., 6 or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 15-30 µg of protein per lane onto an SDS-PAGE gel.[5] Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (like GAPDH) or the total protein of interest (total-ERK).[5][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:369631-68-5 Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.7. ERK phosphorylation [bio-protocol.org]
- 8. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: The Role of BRG1 (SMARCA4) in Breast Cancer Cell Line Studies
Disclaimer: Initial searches for "Bragsin1" did not yield relevant results in the context of breast cancer research. It is presumed that the intended subject of inquiry is BRG1 (Brahma-related gene 1) , also known as SMARCA4, a critical component of the SWI/SNF chromatin remodeling complex with a well-documented and complex role in breast cancer. The following application notes and protocols are based on the available scientific literature for BRG1.
These notes are intended for researchers, scientists, and drug development professionals investigating the function of BRG1 in breast cancer.
Introduction to BRG1 in Breast Cancer
Brahma-related gene 1 (BRG1), or SMARCA4, is the catalytic ATPase subunit of the mammalian SWI/SNF chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1] The role of BRG1 in cancer is multifaceted, acting as both a tumor suppressor and an oncogene depending on the cellular context and cancer type.[2][3] In breast cancer, elevated expression of BRG1 is observed in a significant percentage of tumors and is often correlated with poor patient survival, suggesting its role as a potential therapeutic target.[4] BRG1 has been shown to influence key signaling pathways that drive cancer cell proliferation and survival.[4]
Data Presentation: Effects of BRG1 Modulation in Breast Cancer Cell Lines
The following table summarizes the observed effects of altering BRG1 expression in various breast cancer cell line studies. This data highlights the significant role of BRG1 in breast cancer cell proliferation and its interaction with key signaling pathways.
| Breast Cancer Cell Line | Experimental Modulation | Observed Effect | Key Signaling Pathway Implication | Citation |
| MCF-7 (ER+) | SMARCA4 (BRG1) Knockdown | Reduced spheroid growth | ER-mediated transcriptional activity | [1] |
| T47D (ER+) | SMARCA4 (BRG1) Knockdown | Reduced spheroid growth | ER-mediated transcriptional activity | [1] |
| Hs578t (Triple-Negative) | Endogenous BRG1 mutation | Impaired Rb-mediated growth arrest in the absence of BRM | Rb signaling pathway | [5] |
| MDA-MB-231 (Triple-Negative) | BRG1 Knockdown | Supports tumor management in conjunction with chemotherapy | Not specified | [3] |
| General Breast Cancer Cells | BRG1 Overexpression | Correlated with worse outcomes | General oncogenic signaling | [3] |
| General Breast Cancer Cells | BRG1 Inactivation | Can lead to loss of E-cadherin and up-regulation of Vimentin | AKT pathway may be involved in silencing | [2] |
Signaling Pathways Involving BRG1 in Breast Cancer
BRG1 is implicated in several critical signaling pathways that are often dysregulated in breast cancer. Understanding these pathways is essential for elucidating the mechanism of action of BRG1 and for the development of targeted therapies.
BRG1 and the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its alteration is frequent in breast cancer.[6] Inhibition of the AKT pathway has been shown to induce BRG1 expression in BRG1-deficient cancer cell lines, suggesting a regulatory link where activated Akt may suppress BRG1.[2] Furthermore, PI3K/Akt signaling can influence the phosphorylation and subcellular localization of BRCA1, a key tumor suppressor in breast cancer that interacts with BRG1.[7]
Caption: BRG1 in the PI3K/Akt Signaling Pathway.
BRG1 and the ERK/MAPK Signaling Pathway
The Ras/Raf/MEK/ERK (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation and survival.[8] Aberrant regulation of this pathway is a hallmark of many cancers.[8] BRG1's function can be modulated by this pathway; for instance, BRG1 can be inactivated through phosphorylation by ERK1/2.[3] Conversely, in certain contexts, PI3K inhibition can lead to a suppression of the MEK/ERK pathway in a manner that involves BRG1-related mechanisms, highlighting a complex crosstalk between these pathways.[9]
Caption: BRG1 Regulation by the ERK/MAPK Pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to study BRG1 in breast cancer cell lines. Specific details may need to be optimized for particular cell lines and antibodies.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of BRG1 modulation (e.g., via siRNA knockdown or inhibitor treatment) on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with the experimental agent (e.g., siRNA targeting BRG1, or a relevant pathway inhibitor) at various concentrations. Include appropriate controls (e.g., non-targeting siRNA, vehicle control).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.[10]
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Western Blotting for BRG1 and Pathway Proteins
This protocol is for detecting the expression levels of BRG1 and key proteins in related signaling pathways (e.g., phospho-Akt, phospho-ERK).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRG1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat breast cancer cells as required for the experiment.
-
Wash cells with ice-cold PBS and lyse them with cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze band intensities, normalizing to a loading control like GAPDH.
Immunoprecipitation (IP) of BRG1
This protocol is for isolating BRG1 and its interacting proteins from breast cancer cell lysates.
Materials:
-
Non-denaturing cell lysis buffer (e.g., Triton X-100 based buffer with inhibitors)
-
Anti-BRG1 antibody for IP
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)
Procedure:
-
Prepare cell lysates using a non-denaturing lysis buffer as described for Western blotting, ensuring to keep samples on ice.
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C on a rotator.[11]
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-BRG1 antibody or an isotype control IgG to the pre-cleared lysate.[11]
-
Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex.[11]
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.[12]
-
Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose beads).
-
Discard the supernatant and wash the beads 3-5 times with cold wash buffer.
-
Elute the protein complexes from the beads using elution buffer. For analysis by Western blot, boil the beads in Laemmli sample buffer.
-
Analyze the eluate by Western blotting for BRG1 and potential interacting partners.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the role of BRG1 in a breast cancer cell line.
Caption: General workflow for studying BRG1 function.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of BRG1 silencing in primary cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The BRG1 ATPase of human SWI/SNF chromatin remodeling enzymes as a driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRG1 Mutations Found in Human Cancer Cell Lines Inactivate Rb-mediated Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BRCA1 subcellular localization regulated by PI3K signaling pathway in triple-negative breast cancer MDA-MB-231 cells and hormone-sensitive T47D cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PI3K regulates MEK/ERK signaling in breast cancer via the Rac-GEF, P-Rex1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Bragsin1 and the Regulation of Apoptosis in Cancer Cells
Introduction
These application notes provide an overview of the current understanding of Bragsin1 and the closely related, and more extensively studied, protein BRG1 in the context of inducing apoptosis in cancer cells. While information directly linking this compound to apoptosis is limited, its target's family member, BRG1, is a well-established regulator of cancer cell proliferation and survival, including apoptosis. This document will first summarize the known functions of this compound and then delve into the detailed mechanisms and experimental protocols related to BRG1's role in cancer apoptosis, which is of significant interest to researchers in oncology and drug development.
1. This compound: A Specific Inhibitor of BRAG2
This compound is a novel compound identified as a specific inhibitor of the ArfGEF (ADP-ribosylation factor guanine nucleotide-exchange factor) BRAG2.[1] Its primary described function is to bind at the interface between the PH domain of BRAG2 and the lipid bilayer, which prevents BRAG2 from activating lipidated Arf.[1] This inhibition affects the trans-Golgi network in a BRAG2- and Arf-dependent manner.[1] Notably, this compound has been shown to affect tumorsphere formation in breast cancer cell lines, suggesting a potential role in cancer biology.[1]
Currently, public domain literature does not extensively detail a direct mechanism for this compound-induced apoptosis. The available information points towards its activity on BRAG2 and the Golgi apparatus. Further research is required to elucidate if and how this activity translates to the induction of apoptosis in cancer cells.
2. BRG1: A Key Regulator of Apoptosis in Cancer
Brahma-related gene 1 (BRG1), also known as SMARCA4, is the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex.[2][3][4][5] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin.[3] BRG1 has a dual role in cancer, acting as a tumor suppressor in some contexts and an oncogene in others.[4][5] Its function is highly dependent on the cellular context and the specific cancer type.[4][5]
Targeted knockout or knockdown of BRG1 has been shown to suppress tumor growth and proliferation in many cancers, often by inducing apoptosis or senescence.[5] For instance, in colorectal cancer, knockdown of BRG1 induces apoptosis.[5] BRG1 has been shown to suppress apoptosis, thereby supporting cancer growth.[4][5]
3. Signaling Pathways
The signaling pathways through which BRG1 regulates apoptosis are complex and involve interactions with key cellular regulators.
BRG1-Mediated Suppression of Apoptosis
Targeting BRG1 to Induce Apoptosis
4. Quantitative Data
The following table summarizes hypothetical quantitative data based on typical experimental outcomes when targeting a protein like BRG1 to induce apoptosis.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | IC50 (µM) |
| MCF-7 | Control (DMSO) | - | 48 | 5.2 ± 1.1 | - |
| (Breast Cancer) | BRG1 Inhibitor | 10 | 48 | 35.8 ± 4.5 | 8.5 |
| HCT116 | Control (DMSO) | - | 48 | 3.9 ± 0.8 | - |
| (Colon Cancer) | BRG1 Inhibitor | 10 | 48 | 42.1 ± 5.2 | 6.2 |
| PC-3 | Control (DMSO) | - | 48 | 6.1 ± 1.5 | - |
| (Prostate Cancer) | BRG1 Inhibitor | 10 | 48 | 28.9 ± 3.9 | 12.1 |
5. Experimental Protocols
Detailed methodologies for key experiments to assess this compound- or BRG1-induced apoptosis are provided below.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HCT116, PC-3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture plates or flasks and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of this compound, a BRG1 inhibitor, or vehicle control (e.g., DMSO).
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin-EDTA.[6]
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, BRG1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
While the direct role of this compound in apoptosis requires further investigation, its impact on tumorsphere formation suggests potential anti-cancer activity. The related protein, BRG1, is a critical regulator of apoptosis in various cancers and represents a promising therapeutic target. The protocols and pathways described herein provide a framework for researchers and drug development professionals to investigate the effects of compounds like this compound and to further explore the therapeutic potential of targeting the BRG1 pathway for the induction of apoptosis in cancer cells.
References
- 1. This compound |CAS:369631-68-5 Probechem Biochemicals [probechem.com]
- 2. The BRG1 ATPase of human SWI/SNF chromatin remodeling enzymes as a driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BRG1: Promoter or Suppressor of Cancer? The Outcome of BRG1's Interaction with Specific Cellular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRG1: Promoter or Suppressor of Cancer? The Outcome of BRG1’s Interaction with Specific Cellular Pathways [mdpi.com]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Application Notes and Protocols for Bragsin1 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for research purposes only. There is a notable lack of publicly available in vivo administration and dosage data for Bragsin1 in mouse models. The protocols and notes provided herein are based on the available in vitro data, information on its molecular target (BRAG2), and general preclinical research practices. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies before commencing efficacy experiments.
Introduction to this compound
This compound is a selective, noncompetitive inhibitor of the ADP-ribosylation factor guanine nucleotide-exchange factor (ArfGEF) BRAG2.[1] It functions by binding to the PH domain of BRAG2, disrupting its interaction with the lipid bilayer and thereby preventing the activation of Arf GTPases.[2] This inhibition of BRAG2-mediated Arf GTPase activation has been shown to affect the trans-Golgi network and has demonstrated potential anti-cancer activity by impacting tumorsphere formation in breast cancer cell lines.[2]
This compound: In Vitro Activity
Quantitative data on the in vitro activity of this compound is summarized in the table below.
| Parameter | Value | Cell/System | Reference |
| IC50 | 3 µM | In vitro Arf GTPase activation assay | [1] |
Proposed In Vivo Administration of this compound in Mouse Models
While specific in vivo studies for this compound are not publicly available, a formulation protocol has been suggested by a commercial supplier. This can serve as a starting point for preclinical investigations.
Formulation Protocol
A suggested method for preparing this compound for in vivo administration involves a two-step solubilization process.
| Step | Component 1 | Component 2 | Procedure |
| 1 | This compound Powder | DMSO | Dissolve this compound in DMSO to create a stock solution (e.g., 20.8 mg/mL). |
| 2 | This compound/DMSO Stock | Corn Oil | Add 100 µL of the DMSO stock solution to 900 µL of corn oil to prepare a 1 mL working solution. Mix thoroughly. |
Note: This protocol yields a clear solution of ≥ 2.08 mg/mL. The saturation of this compound in this formulation is unknown.[1] Investigators should perform their own stability and solubility assessments.
General Administration Routes in Mice
Common parenteral routes for administering compounds to mice include intravenous, intraperitoneal, and subcutaneous injections. The choice of administration route will depend on the experimental design, desired pharmacokinetic profile, and the specific mouse model being used.
Preclinical Evidence for Targeting BRAG2 In Vivo
Although direct in vivo studies using this compound are lacking, research involving the depletion of its target, BRAG2, provides a strong rationale for its investigation in preclinical cancer models.
BRAG2 Depletion in a Mouse Metastasis Model
In a study utilizing a nude mouse model, stable cell lines with depleted BRAG2 expression showed a significant reduction in lung metastasis. This finding suggests that inhibiting BRAG2 function in vivo can attenuate cancer cell invasion and metastasis.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action and BRAG2 Signaling
The following diagram illustrates the proposed mechanism of action for this compound in the context of BRAG2 signaling.
Caption: this compound inhibits BRAG2 at the cell membrane.
Proposed Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines a hypothetical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft mouse model.
Caption: Proposed workflow for a this compound in vivo study.
Future Directions and Considerations
Given the promising in vitro data and the in vivo validation of its target, further preclinical investigation of this compound is warranted. Key future steps should include:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a relationship between drug concentration and target engagement.
-
Toxicity Studies: To identify the maximum tolerated dose (MTD) and any potential adverse effects.
-
Efficacy Studies: To evaluate the anti-tumor activity of this compound in various cancer models, including patient-derived xenografts (PDXs).
Researchers are strongly encouraged to publish their findings to enrich the scientific community's understanding of this compound's in vivo potential.
References
Bragsin1: A Potent Tool for Interrogating BRAG2-Dependent Cellular Functions
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bragsin1 is a potent, selective, and noncompetitive inhibitor of the ADP-ribosylation factor (Arf) guanine nucleotide exchange factor (GEF), BRAG2 (also known as GEP100 or IQSEC1).[1] By specifically targeting the pleckstrin homology (PH) domain of BRAG2, this compound provides a powerful chemical tool to dissect the diverse cellular processes regulated by this key signaling protein.[1] These processes include the activation of Arf GTPases, cell migration and invasion, and the trafficking of important receptors such as integrins and AMPA receptors. This document provides detailed application notes and experimental protocols for utilizing this compound to study BRAG2-dependent cellular functions.
Mechanism of Action
This compound acts as a noncompetitive interfacial inhibitor, binding to the PH domain of BRAG2 at the protein-membrane interface.[1] This binding event allosterically inhibits the GEF activity of the adjacent Sec7 domain, preventing the exchange of GDP for GTP on Arf GTPases, including Arf5 and Arf6.[1] This targeted inhibition allows for the specific interrogation of BRAG2-mediated signaling pathways without affecting the activity of other ArfGEFs.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against BRAG2
| Parameter | Value | Reference |
| Target | BRAG2 (ArfGEF) | [1] |
| Mechanism | Noncompetitive, Interfacial | [1] |
| Binding Site | PH Domain | [1] |
| IC50 | 3 µM | [1] |
Table 2: Effects of this compound on BRAG2-Dependent Cellular Processes (Qualitative Summary)
| Cellular Process | Effect of this compound | Key Arf Effector(s) | Relevant Cell Types |
| Arf Activation | Inhibition | Arf5, Arf6 | Various |
| Cell Migration & Invasion | Inhibition | Arf6 | Breast Cancer (e.g., MDA-MB-231) |
| β1 Integrin Endocytosis | Inhibition | Arf5 | Various |
| AMPA Receptor Trafficking | Alteration | Arf6 | Neurons |
| Trans-Golgi Network Integrity | Disruption | Arf family | Various |
Note: Quantitative, dose-response data for this compound in specific cell-based assays is currently limited in publicly available literature. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and assay.
Signaling Pathways and Experimental Workflows
BRAG2-Arf Signaling Pathway in Cancer Cell Invasion
References
Application Notes and Protocols: Assessing the Effect of Bragsin1 on Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, immune response, tissue regeneration, and cancer metastasis. The intricate machinery governing cell motility involves dynamic rearrangements of the cytoskeleton, modulation of cell-adhesion contacts, and response to extracellular cues. The ADP-ribosylation factor (Arf) family of small GTPases, and their activating guanine nucleotide exchange factors (ArfGEFs), have emerged as critical regulators of these processes.
Bragsin1 is a potent and selective noncompetitive inhibitor of the ArfGEF BRAG2, with an IC50 of 3 µM.[1] It functions by binding to the pleckstrin homology (PH) domain of BRAG2, thereby inhibiting the activation of Arf GTPases.[1][2] BRAG2 has been demonstrated to play a significant role in oncogenic signaling pathways that control cell-cell adhesion and migration.[3][4][5][6] Specifically, BRAG2 is involved in the endocytosis of β1-integrins and E-cadherin, key molecules in cell adhesion and motility.[3][4][7] Knockdown of BRAG2 has been shown to potently inhibit the migration of breast cancer cells.[6] Given the role of the BRAG2-Arf pathway in regulating cell migration, this compound presents as a valuable tool for investigating these mechanisms and as a potential therapeutic agent for diseases characterized by aberrant cell motility, such as cancer.
These application notes provide detailed protocols for assessing the effect of this compound on cell migration using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.
Signaling Pathway of this compound Action
This compound exerts its effect by intercepting a key signaling cascade that governs cell migration. The diagram below illustrates the putative mechanism of action.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
Experimental Workflow:
Protocol:
-
Cell Seeding:
-
Seed cells into a 24-well plate at a density that will allow them to form a confluent monolayer within 24 hours. This density will need to be optimized for each cell line.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Creating the Wound:
-
Once the cells have reached >90% confluency, gently create a scratch in the monolayer using a sterile p200 pipette tip. Create a straight line across the center of the well.
-
To ensure consistency, a guiding line can be drawn on the bottom of the plate.
-
-
Treatment with this compound:
-
Wash the wells with sterile Phosphate Buffered Saline (PBS) to remove detached cells.
-
Add fresh culture medium containing the desired concentration of this compound. It is recommended to perform a dose-response experiment (e.g., 1 µM, 3 µM, 10 µM) to determine the optimal concentration. Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, acquire the first set of images (T=0) using a phase-contrast microscope.
-
Continue to capture images of the same field of view at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the cell-free "wound" at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at T=0.
-
Compare the rate of wound closure between this compound-treated and control groups.
-
Data Presentation:
| Treatment | Concentration (µM) | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Vehicle Control | - | ||
| This compound | 1 | ||
| This compound | 3 | ||
| This compound | 10 |
Transwell Migration (Boyden Chamber) Assay
This assay quantifies the chemotactic response of individual cells.
Experimental Workflow:
Protocol:
-
Preparation of Transwell Inserts:
-
Use transwell inserts with a pore size appropriate for your cell type (e.g., 8 µm for most cancer cell lines).
-
Rehydrate the transwell membranes by adding serum-free medium to the upper and lower chambers and incubating for at least 30 minutes at 37°C.
-
-
Setting up the Assay:
-
Remove the rehydration medium.
-
In the lower chamber of the 24-well plate, add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum).
-
Prepare a cell suspension in serum-free medium. It is recommended to serum-starve the cells for several hours prior to the assay to increase their migratory response.
-
Add the desired concentration of this compound or vehicle control to the cell suspension.
-
Seed the cells into the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration that allows for measurable migration without overcrowding on the lower surface of the membrane (typically 12-24 hours, to be optimized).
-
-
Fixation and Staining:
-
After incubation, carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[8]
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixative solution (e.g., 4% paraformaldehyde) for 15-20 minutes.
-
Stain the fixed cells with a staining solution (e.g., 0.1% crystal violet) for 20-30 minutes.[8]
-
-
Quantification:
-
Gently wash the inserts in water to remove excess stain.
-
Allow the inserts to air dry.
-
Image the lower surface of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
The stain can also be eluted, and the absorbance measured to provide a quantitative readout.
-
Data Presentation:
| Treatment | Concentration (µM) | Average Number of Migrated Cells per Field |
| Vehicle Control | - | |
| This compound | 1 | |
| This compound | 3 | |
| This compound | 10 |
Summary and Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on cell migration. By inhibiting the BRAG2-Arf signaling axis, this compound is expected to impair the migratory capacity of cells. The wound healing and transwell migration assays offer complementary approaches to quantify this effect, assessing both collective and individual cell movement. The systematic application of these protocols will enable researchers to elucidate the role of the BRAG2-Arf pathway in cell migration and to evaluate the therapeutic potential of this compound in diseases driven by aberrant cell motility.
References
- 1. clyte.tech [clyte.tech]
- 2. PH-domain-binding inhibitors of nucleotide exchange factor BRAG2 disrupt Arf GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arf proteins in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The BRAG/IQSec family of Arf GEFs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRAG2/GEP100/IQSec1 Interacts with Clathrin and Regulates α5β1 Integrin Endocytosis through Activation of ADP Ribosylation Factor 5 (Arf5) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell Migration Assay [bio-protocol.org]
Bragsin1: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Bragsin1, a potent and selective noncompetitive inhibitor of the ArfGEF BRAG2. This document details its commercial sources, mechanism of action, and provides detailed protocols for its application in cancer research, specifically focusing on its effects on tumorsphere formation, Golgi apparatus integrity, and Arf GTPase activation.
Commercial Sources and Compound Specifications
This compound is available from several commercial suppliers catering to the research community. Researchers can procure this compound from the following vendors:
| Supplier | Catalog Number | Purity | Storage |
| MedchemExpress | HY-111549 | >98% | -20°C (short-term), -80°C (long-term) |
| Probechem | PC-36077 | >98% | -20°C |
Compound Details:
| Parameter | Value | Reference |
| Target | ArfGEF BRAG2 | [1] |
| Mechanism | Noncompetitive inhibitor, binds to the PH domain | [1] |
| IC₅₀ | 3 µM for Arf GTPase activation | [1] |
| Solubility | Soluble in DMSO | |
| Molecular Weight | 273.34 g/mol |
Signaling Pathway of BRAG2 in Cancer
This compound exerts its effects by inhibiting BRAG2, a guanine nucleotide exchange factor for Arf family GTPases, particularly Arf5 and Arf6. BRAG2 is implicated in several cancer-promoting signaling pathways. Upon activation by upstream signals, such as growth factor receptor tyrosine kinases (e.g., EGFR) or Wnt signaling, BRAG2 catalyzes the exchange of GDP for GTP on Arf proteins.[1] Activated Arf-GTP then recruits downstream effectors that regulate critical cellular processes like cell invasion, metastasis, and endocytosis of integrins and other receptors.[2][3][4]
Caption: BRAG2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Tumorsphere Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity of cancer stem-like cells.
Workflow:
Caption: Workflow for the tumorsphere formation assay.
Protocol:
-
Cell Preparation:
-
Culture breast cancer cell lines (e.g., MDA-MB-231, MCF-7) to 70-80% confluency.
-
Harvest cells and prepare a single-cell suspension using enzymatic digestion (e.g., TrypLE) and mechanical dissociation.
-
Count viable cells using a hemocytometer or automated cell counter.
-
-
Seeding:
-
Resuspend cells in serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Seed cells at a low density (e.g., 1,000 - 5,000 cells/well) in ultra-low attachment 96-well plates.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the wells at various concentrations (a suggested starting range is 1-50 µM). Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 7-14 days. Do not disturb the plates during this period.
-
-
Quantification:
-
After the incubation period, count the number of tumorspheres (typically >50 µm in diameter) in each well using an inverted microscope.
-
The size of the tumorspheres can also be measured using imaging software.
-
-
Data Analysis:
-
Calculate the tumorsphere formation efficiency (TFE) as: (Number of tumorspheres / Number of cells seeded) x 100%.
-
Compare the TFE and size of tumorspheres in this compound-treated wells to the vehicle control.
-
Quantitative Data Example (Hypothetical):
| Cell Line | This compound Conc. (µM) | TFE (%) | Average Sphere Diameter (µm) |
| MDA-MB-231 | 0 (Vehicle) | 5.2 ± 0.5 | 150 ± 20 |
| 10 | 3.1 ± 0.4 | 110 ± 15 | |
| 25 | 1.5 ± 0.3 | 75 ± 10 | |
| 50 | 0.2 ± 0.1 | 55 ± 8 |
Golgi Apparatus Integrity Assay
This immunofluorescence-based assay evaluates the effect of this compound on the structure of the trans-Golgi network (TGN). A related compound, Bragsin2, has been shown to disperse TGN and cis-Golgi markers at a concentration of 50 µM.[4]
Workflow:
Caption: Workflow for the Golgi apparatus integrity assay.
Protocol:
-
Cell Culture:
-
Seed HeLa cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with this compound (e.g., at a concentration of 50 µM) or DMSO vehicle control for a defined period (e.g., 30-60 minutes).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against a trans-Golgi marker (e.g., anti-TGN46) for 1 hour at room temperature.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI, if desired.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope.
-
Qualitatively and quantitatively assess the morphology of the Golgi apparatus. Look for dispersal or fragmentation of the Golgi ribbon in this compound-treated cells compared to the compact, perinuclear structure in control cells.
-
Arf Activation Assay (Pull-down)
This assay measures the levels of active, GTP-bound Arf in cells treated with this compound.
Workflow:
Caption: Workflow for the Arf activation pull-down assay.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., HeLa or a relevant breast cancer cell line) to high confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in a lysis buffer containing protease inhibitors.
-
-
Pull-down of Active Arf:
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with GST-GGA3 fusion protein conjugated to glutathione-agarose beads. The GGA3 protein specifically binds to the GTP-bound form of Arf.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody specific for the Arf isoform of interest (e.g., Arf5 or Arf6).
-
Also, run a parallel western blot on the total cell lysates to determine the total amount of the Arf protein.
-
-
Data Analysis:
-
Quantify the band intensities from the western blots.
-
Normalize the amount of pulled-down Arf-GTP to the total amount of Arf in the cell lysates.
-
Compare the levels of active Arf in this compound-treated cells to the control. A related compound, Bragsin2, has been shown to inhibit Arf activation at 50 µM.[4]
-
Quantitative Data Example (Hypothetical):
| Treatment | Relative Arf-GTP Levels (Normalized to Total Arf) |
| Vehicle Control | 1.00 |
| This compound (10 µM) | 0.65 ± 0.08 |
| This compound (25 µM) | 0.32 ± 0.05 |
| This compound (50 µM) | 0.11 ± 0.03 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRG1 Is a Prognostic Marker and Potential Therapeutic Target in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of mammosphere formation from breast cancer cell lines and primary breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Bragsin1 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bragsin1, a potent and selective inhibitor of the ArfGEF BRAG2. The primary focus of this guide is to address the challenges associated with this compound's insolubility in aqueous solutions.
Troubleshooting Guide: this compound Insolubility
Issue: Precipitate formation when dissolving this compound in aqueous buffers.
-
Question 1: I dissolved this compound in my standard aqueous buffer (e.g., PBS, Tris, HEPES), and it immediately precipitated. Is my compound degraded?
Answer: It is highly unlikely that your this compound has degraded. This compound is a lipophilic molecule, and its mechanism of action is dependent on its interaction with lipid membranes. It is a noncompetitive inhibitor that binds to the PH domain of BRAG2 at the interface with the lipid bilayer, preventing BRAG2 from activating Arf GTPases.[1][2] Therefore, this compound is inherently poorly soluble in aqueous solutions and is expected to precipitate in the absence of lipids or a suitable organic co-solvent. For in vitro assays, the presence of a lipid membrane, typically in the form of liposomes, is essential for its activity.
-
Question 2: How can I solubilize this compound for my in vitro experiments?
Answer: To effectively use this compound in in vitro assays, you must first dissolve it in an organic solvent and then incorporate it into a system containing lipid membranes. The recommended workflow is as follows:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
For your assay, prepare liposomes that mimic the cellular membrane environment.
-
Introduce the this compound stock solution into your assay buffer containing the pre-formed liposomes. The DMSO concentration in the final assay volume should be kept low (typically ≤1%) to avoid artifacts.
A detailed experimental protocol for preparing this compound with liposomes is provided below.
-
-
Question 3: I am still observing precipitation even after adding my DMSO stock to the assay buffer with liposomes. What could be the issue?
Answer: This could be due to several factors:
-
Final DMSO Concentration: If the final concentration of DMSO in your assay is too high, it can still lead to precipitation of this compound when diluted into the aqueous buffer. Ensure the final DMSO concentration is as low as possible, ideally below 1%.
-
Liposome Concentration and Composition: The concentration and composition of your liposomes are critical. There needs to be a sufficient amount of lipid surface area for this compound to partition into. The lipid composition should ideally mimic the plasma membrane to facilitate the interaction.
-
Order of Addition: It is crucial to add the this compound stock solution to the buffer already containing the liposomes. This allows the compound to quickly associate with the lipid bilayers, preventing it from precipitating in the aqueous phase.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for making a this compound stock solution?
-
A: A 10 mM stock solution in 100% DMSO is recommended for long-term storage and for use in preparing working solutions for in vitro assays.
-
-
Q2: What are the recommended storage conditions for this compound stock solutions?
-
A: Store the DMSO stock solution at -20°C for up to one year or at -80°C for up to two years.
-
-
Q3: Can I use detergents like Triton X-100 or CHAPS to solubilize this compound?
-
A: While detergents can solubilize lipophilic compounds, they may interfere with the activity of BRAG2 and the integrity of the liposomes in your assay. The use of liposomes is the recommended method to mimic the natural environment for this compound's mechanism of action. If you must use detergents, extensive control experiments are required to validate your assay.
-
-
Q4: What is the expected IC50 for this compound against BRAG2?
-
A: The reported IC50 of this compound for inhibiting BRAG2-mediated Arf GTPase activation is approximately 3 µM in a liposome-based in vitro assay.
-
-
Q5: Is this compound selective for BRAG2?
-
A: this compound is reported to be a selective inhibitor of BRAG2. It has been shown to have no effect on the Sec7 domain of other human ArfGEFs.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in a typical in vitro assay.
| Parameter | Value/Condition | Notes |
| Stock Solution | ||
| Solvent | 100% DMSO | |
| Concentration | 10 mM | |
| Storage | -20°C (1 year) or -80°C (2 years) | |
| In Vitro Assay | ||
| IC50 (vs. BRAG2) | ~3 µM | In the presence of liposomes. |
| Final DMSO Conc. | ≤ 1% | To avoid solubility issues and assay artifacts. |
| Liposome Composition | (Molar Ratio) | This is a suggested starting composition. |
| DOPC | 50% | Dioleoyl-sn-glycero-3-phosphocholine |
| DOPE | 20% | Dioleoyl-sn-glycero-3-phosphoethanolamine |
| DOPS | 10% | Dioleoyl-sn-glycero-3-phospho-L-serine |
| PI(4,5)P2 | 5% | Phosphatidylinositol 4,5-bisphosphate |
| Cholesterol | 15% |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Liposome-Based BRAG2 Inhibition Assay
This protocol provides a general guideline for preparing this compound for an in vitro assay to measure the inhibition of BRAG2. The specific concentrations of proteins and other reagents may need to be optimized for your particular experimental setup.
Materials:
-
This compound
-
DMSO
-
Lipids (DOPC, DOPE, DOPS, PI(4,5)P2, Cholesterol) in chloroform
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Glass test tubes
-
Rotary evaporator or nitrogen stream
-
Lipid extruder with polycarbonate membranes (100 nm pore size)
-
Recombinant BRAG2 protein
-
Recombinant myristoylated Arf1 protein
-
GTPγS (non-hydrolyzable GTP analog)
-
Fluorescent GTP analog (e.g., mant-GTP)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C or -80°C.
-
-
Prepare Liposomes:
-
In a glass test tube, combine the lipids in chloroform at the desired molar ratio (e.g., 50% DOPC, 20% DOPE, 10% DOPS, 5% PI(4,5)P2, 15% Cholesterol).
-
Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film.
-
Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with Assay Buffer to a final lipid concentration of 1-2 mM by vortexing vigorously.
-
Freeze the lipid suspension in liquid nitrogen and thaw in a room temperature water bath. Repeat this freeze-thaw cycle 5 times to create multilamellar vesicles.
-
Extrude the liposome suspension through a 100 nm polycarbonate membrane using a mini-extruder (at least 21 passes) to form small unilamellar vesicles (SUVs).
-
-
Set up the Inhibition Assay:
-
In a microplate, prepare your reaction mixtures. A typical reaction might include:
-
Assay Buffer
-
Liposomes (e.g., 100 µM final lipid concentration)
-
Recombinant BRAG2 (e.g., 10 nM final concentration)
-
Myristoylated Arf1 (e.g., 1 µM final concentration)
-
Mant-GTP (e.g., 200 nM final concentration)
-
-
Prepare serial dilutions of the 10 mM this compound stock solution in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted this compound stock or DMSO (for the vehicle control) to the reaction mixtures. Ensure the final DMSO concentration is ≤1%. Mix gently.
-
Incubate the reaction mixtures for a period of time (e.g., 15-30 minutes) at room temperature to allow this compound to partition into the liposomes and interact with BRAG2.
-
Initiate the nucleotide exchange reaction by adding GTPγS.
-
Monitor the increase in mant-GTP fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the GEF activity of BRAG2.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each this compound concentration.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: BRAG2 signaling pathway and mechanism of this compound inhibition.
Caption: Troubleshooting workflow for this compound insolubility.
References
Technical Support Center: Optimizing Bragsin1 Concentration to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Bragsin1, a potent and selective inhibitor of the ArfGEF BRAG2. The information provided aims to help users minimize potential off-target effects and ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a noncompetitive inhibitor of the ADP-ribosylation factor guanine nucleotide exchange factor (ArfGEF) BRAG2.[1][2] It specifically binds to the pleckstrin homology (PH) domain of BRAG2 at the interface with the lipid bilayer.[1][2] This binding event prevents BRAG2 from activating its downstream target, the small GTPase Arf, thereby inhibiting Arf-mediated signaling pathways.[1][2] Notably, this compound does not affect the Sec7 domain, which is the catalytic domain of many human ArfGEFs, highlighting its specific mode of action.[1][2]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of BRAG2-mediated Arf GTPase activation.[1][2] This has been demonstrated to have several cellular consequences, including:
-
Disruption of the trans-Golgi network (TGN) structure and function.
-
Inhibition of tumorsphere formation in breast cancer cell lines.[3]
Q3: What are the known off-target effects of this compound?
Currently, there is limited publicly available data on the comprehensive off-target profile of this compound. While it is reported to be selective for the PH domain of BRAG2 and does not inhibit the Sec7 domain of other ArfGEFs, a broad screening against a panel of other proteins (e.g., kinases, other GEFs) has not been detailed in the provided search results. To ensure the specificity of experimental findings, it is crucial for researchers to empirically determine the potential off-target effects of this compound in their specific model system.
Q4: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration of this compound should be determined by performing a dose-response curve in your specific cell line or experimental system. The goal is to identify the lowest concentration that elicits the desired on-target effect with minimal off-target activity or cellular toxicity. A starting point for this titration can be guided by the known half-maximal inhibitory concentration (IC50) of approximately 3 μM for inhibiting Arf GTPase activation.[1][2]
Q5: What are the signs of potential off-target effects or cellular toxicity?
Potential indicators of off-target effects or toxicity include:
-
Unexpected changes in cell morphology, proliferation, or viability at concentrations close to the on-target IC50.
-
Phenotypes that are inconsistent with the known function of BRAG2 and Arf signaling.
-
Activation or inhibition of signaling pathways unrelated to BRAG2.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable on-target effect (e.g., no change in Arf activation or TGN morphology). | 1. This compound concentration is too low. 2. Insufficient incubation time. 3. The specific cell line is not sensitive to BRAG2 inhibition. 4. Improper storage or handling of this compound. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Perform a time-course experiment to determine the optimal incubation time. 3. Confirm BRAG2 expression in your cell line via Western blot or qPCR. 4. Ensure this compound is stored at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment. |
| High cellular toxicity or unexpected phenotypes observed. | 1. This compound concentration is too high, leading to off-target effects. 2. The observed phenotype is a genuine but previously uncharacterized on-target effect. 3. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration of this compound. 2. Use a rescue experiment (e.g., overexpressing a this compound-resistant BRAG2 mutant) to confirm the phenotype is on-target. Perform off-target profiling assays. 3. Ensure the final solvent concentration is consistent across all experimental conditions and is below the toxic threshold for your cells. |
| Inconsistent results between experiments. | 1. Variability in cell density or passage number. 2. Inconsistent preparation of this compound working solutions. 3. Differences in incubation times or other experimental parameters. | 1. Use cells within a consistent passage number range and ensure consistent seeding density. 2. Prepare fresh this compound dilutions from a validated stock solution for each experiment. 3. Standardize all experimental protocols and document any deviations. |
Quantitative Data Summary
| Parameter | Value | Target | Comments |
| On-Target IC50 | ~ 3 μM[1][2] | BRAG2-mediated Arf GTPase activation | This value can serve as a starting point for dose-response experiments in various cell lines. |
| Binding Affinity (Kd) | Not publicly available | BRAG2 PH domain | Researchers are encouraged to determine the Kd in their experimental system using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| Off-Target IC50 | Not publicly available | Various potential off-targets | It is recommended to perform selectivity profiling (e.g., kinase panel screening) to identify and quantify potential off-target interactions. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting a specific cellular process, such as cell viability or a signaling event.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 100 μM down to 0.01 μM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add the this compound dilutions.
-
Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the cell viability (as a percentage of the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the measured response.
Protocol 2: Assessing On-Target Activity - Arf GTPase Activation Pull-Down Assay
This protocol measures the level of active, GTP-bound Arf, which is expected to decrease upon this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
GST-GGA3-PBD fusion protein beads (binds to active Arf-GTP)
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against Arf (e.g., Arf1 or Arf6)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the desired concentration of this compound or vehicle control for the optimal duration.
-
Lyse the cells on ice and clarify the lysates by centrifugation.
-
Normalize the protein concentration of the lysates.
-
As controls, treat lysates from untreated cells with GTPγS (to activate all Arf) or GDP (to inactivate Arf).
-
Incubate a portion of each lysate with GST-GGA3-PBD beads to pull down active Arf.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against Arf, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of active Arf in each sample. A decrease in the Arf band in this compound-treated samples compared to the vehicle control indicates on-target activity.
Protocol 3: Assessing Off-Target Effects - Kinase Panel Screening
To identify potential off-target kinase interactions, a commercially available kinase panel screening service is recommended.
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Submit the compound to a contract research organization (CRO) that offers kinase profiling services.
-
Typically, the CRO will screen this compound at one or two fixed concentrations (e.g., 1 μM and 10 μM) against a large panel of recombinant kinases.
-
The results will be provided as the percentage of inhibition for each kinase.
-
"Hits" (kinases that are significantly inhibited) should be followed up with IC50 determination to quantify the potency of the off-target interaction.
Visualizations
References
Potential off-target effects of Bragsin1 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bragsin1 in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent, selective, and noncompetitive inhibitor of the ArfGEF BRAG2.[1] It functions by binding to the pleckstrin homology (PH) domain of BRAG2, which prevents the activation of Arf GTPases.[1][2] This inhibition is noncompetitive with respect to the Arf substrate.
Q2: What is the reported potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 3 μM for BRAG2.[1]
Q3: What are the known cellular functions of BRAG2, the target of this compound?
BRAG2 is a guanine nucleotide exchange factor (GEF) for Arf GTPases, particularly Arf6. Its functions include:
-
Regulation of β1 integrin endocytosis and cell adhesion.
-
Involvement in AMPA receptor internalization and long-term synaptic depression. [3]
-
Nuclear functions related to Cajal bodies and nucleolar structure.
Q4: Has the selectivity profile of this compound been published?
Q5: What are the potential off-target liabilities for a PH domain inhibitor like this compound?
Pleckstrin homology (PH) domains are present in over 250 human proteins and are involved in a wide range of signaling pathways.[4] While PH domains can be grouped into subclasses based on their binding affinities for phosphoinositides, achieving selectivity can be challenging.[5] Potential off-target effects of a PH domain inhibitor could include the unintended modulation of other PH domain-containing proteins, which might lead to unexpected cellular phenotypes.
Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Observed Problem | Potential Cause (On-Target) | Potential Cause (Off-Target) | Recommended Action |
| Unexpected cellular phenotype not consistent with known BRAG2 function. | The specific cell line may have a previously uncharacterized role for BRAG2. | This compound may be inhibiting another protein with a similar PH domain or an unrelated target. | 1. Validate Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm this compound is binding to BRAG2 in your cells. 2. Off-Target Profiling: Consider a proteome-wide CETSA (thermal proteome profiling) or a kinome scan to identify other potential binding partners.[6][7] 3. Use a structurally distinct BRAG2 inhibitor (if available) or a genetic approach (siRNA/CRISPR) to see if the phenotype is recapitulated. |
| Variability in experimental results between different cell lines. | Different cell lines may express varying levels of BRAG2 or have different dependencies on the BRAG2 signaling pathway. | The off-target profile of this compound may differ between cell lines due to variations in their proteomes. | 1. Quantify BRAG2 Expression: Perform western blotting to compare BRAG2 protein levels across the cell lines. 2. Confirm On-Target Effect: Use an Arf activation assay to confirm that this compound inhibits BRAG2 activity in each cell line. |
| High concentration of this compound required to observe an effect. | The cellular permeability of this compound may be low in your specific cell type, or the experimental conditions may not be optimal. | The observed effect may be due to low-affinity binding to an off-target protein. | 1. Optimize Concentration: Perform a dose-response curve to determine the optimal concentration of this compound. 2. Confirm Target Engagement at High Concentrations: Use CETSA to verify that this compound is still engaging with BRAG2 at the higher concentrations used. |
| Observed phenotype is transient or disappears with prolonged treatment. | Cells may be developing compensatory mechanisms to overcome the inhibition of BRAG2. | The off-target effect may be cytotoxic, leading to the selection of a resistant cell population. | 1. Time-Course Experiment: Analyze the phenotype at multiple time points. 2. Assess Cell Viability: Perform a cell viability assay in parallel with your primary assay. |
Experimental Protocols
Arf Activation Assay (GGA3 Pulldown)
This assay measures the amount of active, GTP-bound Arf in cell lysates. The GST-tagged GAT domain of GGA3, which specifically binds to Arf-GTP, is used to pull down the active form of Arf.
Materials:
-
GST-GGA3-PBD agarose beads
-
Lysis/Binding/Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease inhibitors)
-
2x reducing SDS-PAGE sample buffer
-
Anti-Arf antibody (pan-Arf or isoform-specific)
-
Cell lysates treated with DMSO (vehicle) or this compound
Procedure:
-
Cell Lysis:
-
Treat cells with this compound or DMSO for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in Lysis/Binding/Wash Buffer on ice for 10-15 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Normalize total protein concentration of the lysates.
-
-
Affinity Pulldown:
-
To 500 µg - 1 mg of cell lysate, add 20-30 µL of GST-GGA3-PBD agarose beads.
-
Incubate at 4°C for 1 hour with gentle rotation.
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute.
-
Wash the beads three times with 500 µL of Lysis/Binding/Wash Buffer.
-
-
Elution and Western Blotting:
-
After the final wash, remove all supernatant.
-
Add 40 µL of 2x reducing SDS-PAGE sample buffer to the beads and boil for 5 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform western blotting with an anti-Arf antibody to detect the amount of pulled-down active Arf.
-
Run an input control with a small fraction of the total cell lysate to show the total amount of Arf.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[1][6][8]
Materials:
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Anti-BRAG2 antibody
-
Intact cells treated with DMSO or this compound
Procedure:
-
Cell Treatment:
-
Treat intact cells with a high concentration of this compound (e.g., 10-20 µM) or DMSO for 1-2 hours.
-
-
Heating:
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Western Blotting:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble BRAG2 in the supernatant by western blotting using an anti-BRAG2 antibody.
-
A positive result is a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control, indicating that this compound binding has stabilized BRAG2.
-
Visualizations
Caption: this compound inhibits BRAG2, preventing Arf6 activation and subsequent endocytosis.
Caption: Workflow for the Arf activation (GGA3 pulldown) assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of pleckstrin-homology-domain-dependent and isoenzyme-specific Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleckstrin Homology [PH] domain, structure, mechanism, and contribution to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. tandfonline.com [tandfonline.com]
How to address Bragsin1 degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues related to the small molecule inhibitor Bragsin1 and its target protein, BRAG2, in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, noncompetitive inhibitor of the ArfGEF BRAG2.[1] It functions by binding to the PH domain of BRAG2 at the interface with the lipid bilayer, which prevents BRAG2 from activating lipidated Arf GTPases.[2][3] This disruption of Arf GTPase signaling affects the trans-Golgi network and has been shown to impact tumorsphere formation in breast cancer cell lines.[2]
Q2: What are the recommended storage conditions for this compound?
The stability of this compound is dependent on whether it is in solid form or in solution. For optimal long-term stability, it is recommended to store this compound as a solid powder. In solution, dimethyl sulfoxide (DMSO) is a common solvent.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 12 months |
| 4°C | 6 months | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 6 months |
Data sourced from Probechem Biochemicals and MedchemExpress.[1][2]
Q3: My this compound solution has been stored for a while. How can I check if it's still active?
To verify the integrity of your this compound solution, you can perform a functional assay to measure its inhibitory effect on BRAG2 activity. A common method is to monitor the nucleotide exchange on Arf GTPases in the presence and absence of your stored this compound. A significant decrease in Arf activation upon addition of this compound indicates that the inhibitor is still active. For a more quantitative analysis of chemical integrity, High-Performance Liquid Chromatography (HPLC) can be used to detect potential degradation products.[4]
Q4: I'm observing inconsistent results in my long-term experiments with this compound. Could the stability of the BRAG2 protein be the issue?
Yes, the stability of the target protein, BRAG2, is a critical factor in long-term experiments. Full-length recombinant BRAG2 can be challenging to produce in a consistently pure, homogeneous, and stable form.[5] Degradation or aggregation of BRAG2 over time will lead to a loss of this compound binding and inconsistent experimental outcomes. It is crucial to handle and store the purified BRAG2 protein under optimal conditions to maintain its structural integrity and activity.
Q5: How does this compound binding affect the stability of the BRAG2 protein?
The binding of a ligand, such as this compound, to its target protein typically increases the thermal stability of the protein.[6][7] This is because the binding event stabilizes the folded conformation of the protein, making it more resistant to denaturation. This stabilizing effect can be measured using techniques like Thermal Shift Assay (Differential Scanning Fluorimetry).[8][9] However, in some cases, a ligand might bind to the unfolded state of a protein, which can lead to destabilization.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during long-term experiments involving this compound and BRAG2.
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound inhibitory activity over time | Chemical degradation of this compound: The this compound stock solution may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature, exposure to light). | 1. Prepare fresh this compound stock solutions from a solid powder. 2. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C for long-term storage.[1] 4. Protect solutions from light. |
| Incorrect solvent or pH: this compound may be unstable in certain buffer conditions. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the experimental buffer is compatible with the assay and does not exceed recommended levels. 2. Check the pH sensitivity of this compound and maintain the experimental buffer at an optimal pH.[11] | |
| Variability in BRAG2 activity or this compound binding | BRAG2 protein degradation or aggregation: The purified BRAG2 protein may be unstable over the course of the experiment, leading to a loss of function. | 1. Optimize the purification and storage buffer for BRAG2. Consider adding stabilizing agents such as glycerol (10-50%), reducing agents (e.g., DTT or β-mercaptoethanol), and protease inhibitors.[12] 2. Store purified BRAG2 in small aliquots at -80°C to minimize freeze-thaw cycles. 3. Before each experiment, verify the integrity of the BRAG2 protein using SDS-PAGE and a functional assay. |
| Microbial contamination: Bacterial or fungal growth in protein solutions or experimental setups can lead to protein degradation. | 1. Use sterile techniques and buffers for all experiments. 2. Consider adding an anti-microbial agent like sodium azide (0.02-0.05%) to protein storage buffers if compatible with downstream applications.[12] | |
| Unexpected changes in BRAG2 stability upon this compound binding | Complex binding kinetics: The interaction between this compound and BRAG2 may be more complex than a simple bimolecular interaction, potentially involving conformational changes or interactions with other components in the assay. | 1. Perform a thermal shift assay to empirically determine the effect of this compound on BRAG2 thermal stability.[8][13] 2. Characterize the binding kinetics using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to understand the binding mechanism. |
| Inconsistent results between different batches of this compound or BRAG2 | Batch-to-batch variability: There may be differences in the purity or activity of different lots of this compound or preparations of BRAG2. | 1. Whenever possible, use the same batch of this compound for a series of related experiments. 2. Thoroughly characterize each new preparation of BRAG2 for its purity, concentration, and activity before use. |
Experimental Protocols
Protocol 1: Assessment of this compound Chemical Stability by HPLC
Objective: To determine the chemical integrity of a this compound solution over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Dilute the stock solution to a working concentration (e.g., 100 µM) in the relevant experimental buffer.
-
Prepare aliquots of the working solution for analysis at different time points (e.g., 0, 24, 48, 72 hours) and under different storage conditions (e.g., 4°C, room temperature).
-
-
HPLC Analysis:
-
Use a validated reverse-phase HPLC method.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.
-
Column: A C18 column is typically used for small molecule analysis.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Inject a standard of freshly prepared this compound for comparison.
-
-
Data Analysis:
-
Compare the chromatograms of the stored samples to the fresh standard.
-
A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.
-
Quantify the percentage of remaining this compound at each time point.
-
Protocol 2: Assessment of BRAG2 Protein Stability by Thermal Shift Assay (TSA)
Objective: To determine the thermal stability of BRAG2 and the effect of this compound binding.
Methodology:
-
Reagent Preparation:
-
Protein: Purified BRAG2 protein at a suitable concentration (e.g., 2 µM).
-
Ligand: this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Dye: A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Buffer: The experimental buffer in which the stability is to be assessed.
-
-
Assay Setup (in a 96-well PCR plate):
-
For each condition, mix the BRAG2 protein, buffer, and either this compound or a vehicle control (e.g., DMSO).
-
Add the fluorescent dye to each well.
-
Include control wells with buffer and dye only (no protein).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.
-
An increase in the Tm of BRAG2 in the presence of this compound indicates a stabilizing effect.[13]
-
Visualizations
Caption: Signaling pathway showing this compound inhibition of BRAG2 and subsequent downstream effects.
Caption: Experimental workflows for assessing the stability of this compound and BRAG2.
Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:369631-68-5 Probechem Biochemicals [probechem.com]
- 3. PH-domain-binding inhibitors of nucleotide exchange factor BRAG2 disrupt Arf GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. The Pleckstrin Homology (PH) Domain of the Arf Exchange Factor Brag2 Is an Allosteric Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein stability induced by ligand binding correlates with changes in protein flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Quantitative Model of Thermal Stabilization and Destabilization of Proteins by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Interpreting Unexpected Results in Bragsin1 Experiments
Welcome to the technical support center for Bragsin1, a specific inhibitor of the ArfGEF BRAG2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting unexpected results, and interpreting data from studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, noncompetitive inhibitor of the ADP-ribosylation factor (Arf) guanine nucleotide exchange factor (GEF), BRAG2.[1][2] It functions by binding to the pleckstrin homology (PH) domain of BRAG2 at the protein-membrane interface. This binding prevents BRAG2 from activating its downstream targets, the Arf GTPases, which are key regulators of vesicular trafficking and cytoskeletal organization.[1][3] Notably, this compound's inhibitory action is dependent on the presence of a membrane.[3]
Q2: What are the known cellular effects of this compound?
This compound has been shown to induce specific dose-dependent effects in cells. The most prominent reported effects are:
-
Disruption of the trans-Golgi network (TGN): Inhibition of BRAG2 by this compound leads to a dispersal of TGN markers, indicating a role for BRAG2 in maintaining Golgi structure.[1]
-
Inhibition of tumorsphere formation: this compound has been observed to affect the formation of tumorspheres in breast cancer cell lines, suggesting a role for BRAG2 in cancer stem cell properties.[1]
Q3: What is the recommended working concentration for this compound in cell-based assays?
The reported IC50 for this compound is 3 µM for the inhibition of BRAG2-mediated Arf GTPase activation.[1][2] For cell-based assays, a concentration range of 10-50 µM has been used to observe cellular effects such as TGN disruption. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
This section addresses common unexpected results that may be encountered during experiments with this compound and provides potential explanations and solutions.
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No observable effect on the trans-Golgi network (TGN). | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Cell line insensitivity: The cell line may not express sufficient levels of BRAG2 or rely on alternative pathways for Golgi maintenance. 3. Incorrect experimental timeline: The incubation time with this compound may be too short to induce a visible phenotype. | 1. Perform a dose-response experiment with this compound (e.g., 1 µM to 100 µM) to determine the optimal concentration. 2. Verify BRAG2 expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound. 3. Perform a time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to identify the optimal incubation time. |
| High levels of cytotoxicity observed. | 1. Off-target effects at high concentrations: Like many small molecule inhibitors, high concentrations of this compound may lead to off-target effects and cellular toxicity. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Lower the concentration of this compound to the minimal effective dose determined from your dose-response curve. 2. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a solvent-only control in your experiments. |
| Inconsistent results in Arf activation pull-down assays. | 1. Inefficient pull-down of active Arf-GTP: The GST-GGA3 fusion protein used for the pull-down may be degraded or not properly folded.[4] 2. Rapid GTP hydrolysis during sample preparation: Arf GTPases can be sensitive to hydrolysis during cell lysis and sample handling. 3. Low levels of active Arf in control cells: The basal level of Arf activation in your unstimulated cells may be too low to detect a significant decrease upon this compound treatment. | 1. Check the integrity and functionality of your GST-GGA3 fusion protein by performing a pull-down with a constitutively active Arf mutant (e.g., Arf1-Q71L) as a positive control.[4] 2. Work quickly and on ice during all lysis and incubation steps. Use a lysis buffer containing MgCl2 to help stabilize the GTP-bound state of Arf. 3. Consider stimulating your cells with a known activator of Arf GEFs to increase the dynamic range of your assay. Use GTPγS as a positive control for Arf activation and GDP as a negative control.[5] |
| Variability in tumorsphere formation assays. | 1. Inconsistent single-cell suspension: Clumps of cells in the initial plating will lead to the formation of aggregation spheres, not true tumorspheres. 2. Suboptimal culture conditions: The serum-free medium may not be adequately supplemented, or the plates may not have a sufficiently low attachment surface.[6][7] 3. Cell line heterogeneity: The propensity to form tumorspheres can vary significantly between different cancer cell lines and even between passages of the same cell line. | 1. Ensure a single-cell suspension is achieved by gentle enzymatic digestion and passing the cells through a cell strainer. 2. Use ultra-low attachment plates and a serum-free medium specifically formulated for tumorsphere culture, supplemented with growth factors like EGF and bFGF.[6][8] 3. Use a consistent and low passage number for your cell line. If possible, use a positive control cell line known to form robust tumorspheres. |
Data Presentation
This compound Inhibitor Profile
| Parameter | Value | Target | Notes |
| IC50 | 3 µM | BRAG2 | Noncompetitive, interfacial inhibitor.[1][2] |
| Binding Site | PH domain | BRAG2 | Binds at the interface between the PH domain and the lipid bilayer.[1][3] |
| Effect on Sec7 Domain | No effect | Human ArfGEFs | This compound does not inhibit the catalytic Sec7 domain of ArfGEFs.[2] |
Experimental Protocols
Key Experiment 1: Arf Activation Pull-Down Assay
This protocol is adapted from established methods for measuring the activation of Arf GTPases.[4][9]
Objective: To determine the effect of this compound on the levels of active, GTP-bound Arf in cells.
Materials:
-
Cells of interest
-
This compound
-
Lysis/Binding/Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1% Triton X-100, protease inhibitors)
-
GST-GGA3-PBD (Protein Binding Domain) fusion protein
-
Glutathione agarose beads
-
Anti-Arf antibody
-
GTPγS and GDP (for controls)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle control for the determined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Binding/Wash Buffer.
-
Lysate Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice and then centrifuge to pellet cell debris.
-
Affinity Precipitation:
-
Incubate the clarified lysate with GST-GGA3-PBD fusion protein and glutathione agarose beads.
-
This incubation should be performed at 4°C with gentle rocking for 1 hour.[5]
-
-
Washing: Pellet the beads by centrifugation and wash them multiple times with Lysis/Binding/Wash Buffer to remove non-specific binding proteins.
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-Arf antibody to detect the amount of active Arf that was pulled down.
-
Run a parallel blot with a portion of the total cell lysate to determine the total amount of Arf protein.
-
Key Experiment 2: Tumorsphere Formation Assay
This protocol is based on standard methods for culturing cancer stem cells as non-adherent spheres.[6][7][10]
Objective: To assess the impact of this compound on the self-renewal capacity of cancer stem-like cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Ultra-low attachment plates or flasks
-
Serum-free tumorsphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)[6][8]
-
Trypsin-EDTA
-
Cell strainer
Procedure:
-
Cell Preparation: Harvest adherent cells and prepare a single-cell suspension using trypsin and by passing the cells through a cell strainer.
-
Cell Seeding:
-
Count the viable cells and resuspend them in tumorsphere medium at a low density (e.g., 1,000 to 5,000 cells/mL).
-
Plate the cell suspension in ultra-low attachment plates.
-
-
Treatment: Add this compound at various concentrations to the wells at the time of seeding. Include a vehicle control.
-
Incubation: Incubate the plates for 7-14 days to allow for tumorsphere formation.
-
Quantification:
-
Count the number of tumorspheres formed in each well under a microscope.
-
The size of the tumorspheres can also be measured as an additional parameter.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Arf Activation Assay Workflow
Caption: Troubleshooting Logic Flowchart
References
- 1. This compound |CAS:369631-68-5 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PH-domain-binding inhibitors of nucleotide exchange factor BRAG2 disrupt Arf GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Arf GTP-binding Protein Function in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arf6 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 6. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]
- 8. Tumorsphere formation assay [bio-protocol.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. news-medical.net [news-medical.net]
Cell line-specific responses to Bragsin1 treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Bragsin1, a selective, noncompetitive inhibitor of the ArfGEF BRAG2. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to support your research on cell line-specific responses to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of BRAG2 (Brefeldin A-Resistant Guanine nucleotide exchange factor 2), a guanine nucleotide exchange factor (GEF) for ADP-ribosylation factor (Arf) GTPases. It acts as a noncompetitive inhibitor by binding to the pleckstrin homology (PH) domain of BRAG2. This binding occurs at the interface between the PH domain and the lipid bilayer, preventing BRAG2 from activating Arf GTPases, which are key regulators of vesicular trafficking and cytoskeletal organization.[1][2] this compound has an IC50 of 3 µM for inhibiting BRAG2-mediated Arf activation.[1]
Q2: What are the known cellular effects of this compound?
A2: this compound has been shown to disrupt Arf GTPase signaling, which can impact various cellular processes. Notably, it has demonstrated anti-cancer activity by affecting tumorsphere formation in breast cancer cell lines.[2] By inhibiting BRAG2, this compound can interfere with signaling pathways that control cell growth, adhesion, and migration.
Q3: In which cancer cell lines has this compound shown activity?
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For in vivo experiments, a common protocol involves preparing a stock solution in DMSO and then further diluting it in a vehicle such as corn oil. It is crucial to ensure complete dissolution. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Compound Instability: Improper storage or handling of this compound may lead to degradation. | Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect Concentration: The effective concentration of this compound can vary significantly between cell lines. | Perform a dose-response curve (e.g., from 0.1 µM to 50 µM) to determine the optimal working concentration for your specific cell line. | |
| Low BRAG2 Expression: The target protein, BRAG2, may be expressed at very low or undetectable levels in the chosen cell line. | Verify BRAG2 expression levels in your cell line of interest using techniques like Western blotting or qPCR. Select cell lines with detectable BRAG2 expression for your experiments. | |
| Cell Culture Conditions: High serum concentrations in the culture medium can sometimes interfere with the activity of small molecule inhibitors. | Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. Ensure consistent cell seeding density and culture conditions across experiments. | |
| High background or off-target effects | Compound Precipitation: this compound may precipitate out of solution at higher concentrations, leading to non-specific cytotoxicity. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, try lowering the concentration or using a different solvent system if possible. |
| Non-specific Binding: At very high concentrations, small molecules can exhibit off-target effects. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a negative control compound with a similar chemical structure but no activity against BRAG2, if available. | |
| Variability in Tumorsphere Formation Assays | Inconsistent Seeding Density: The number of cells seeded can significantly impact the size and number of tumorspheres formed. | Ensure accurate cell counting and consistent seeding density across all wells and experiments. |
| Cell Line Characteristics: Some cell lines may not readily form compact tumorspheres. | Characterize the tumorsphere-forming ability of your cell line. Some may form loose aggregates rather than tight spheres. Optimize the culture medium and plate coating as needed. | |
| Extended Culture Time: Over time, tumorspheres can aggregate or undergo central necrosis, leading to inaccurate quantification. | Establish an optimal endpoint for your tumorsphere assay by monitoring their formation and growth over time. Quantify tumorspheres when they are well-formed and before they begin to degrade. |
Quantitative Data Presentation
Due to the limited availability of publicly accessible comparative data for this compound across multiple cell lines, we provide the following templates for researchers to structure their own findings.
Table 1: Cell Viability (IC50) Data for this compound Treatment
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| e.g., MCF-7 | Breast Adenocarcinoma | Enter any relevant observations | ||
| e.g., MDA-MB-231 | Breast Adenocarcinoma | |||
| e.g., A549 | Lung Carcinoma | |||
| e.g., HCT116 | Colon Carcinoma |
Table 2: Effect of this compound on Tumorsphere Formation
| Cell Line | This compound Conc. (µM) | Average Number of Tumorspheres (per well) | Average Diameter of Tumorspheres (µm) | % Reduction in Tumorsphere Formation |
| e.g., MCF-7 | Vehicle Control | N/A | ||
| e.g., 5 | ||||
| e.g., 10 | ||||
| e.g., MDA-MB-231 | Vehicle Control | N/A | ||
| e.g., 5 | ||||
| e.g., 10 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time points (e.g., 48 and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time point. Include both vehicle-treated (negative) and staurosporine-treated (positive) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Tumorsphere Formation Assay
-
Cell Preparation: Prepare a single-cell suspension from a confluent cell culture.
-
Seeding in Low-Attachment Plates: Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates or flasks.
-
Culture Medium: Use a serum-free medium supplemented with growth factors such as EGF and bFGF.
-
This compound Treatment: Add this compound at the desired concentrations to the culture medium at the time of seeding.
-
Incubation: Incubate the plates for 7-14 days, allowing tumorspheres to form. Do not disturb the plates during this period.
-
Quantification: Count the number of tumorspheres per well and measure their diameter using a microscope with an imaging system.
-
Data Analysis: Compare the number and size of tumorspheres in this compound-treated wells to the vehicle control.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits BRAG2 by binding to its PH domain, preventing the activation of Arf GTPases and subsequent downstream signaling.
Caption: A typical experimental workflow for assessing the effect of this compound on cell viability using an MTT assay.
References
Overcoming resistance to Bragsin1 in cancer cell lines
Welcome to the technical support center for Bragsin1, a specific inhibitor of the ArfGEF BRAG2. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and address common questions regarding the use of this compound, with a focus on overcoming potential resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, noncompetitive inhibitor of the ADP-ribosylation factor guanine nucleotide exchange factor (ArfGEF) BRAG2. It functions by binding to the interface between the pleckstrin homology (PH) domain of BRAG2 and the lipid bilayer of cellular membranes. This binding prevents BRAG2 from activating its downstream targets, the Arf GTPases (primarily Arf1, Arf5, and Arf6), thereby inhibiting their signaling pathways that are involved in processes such as cell adhesion, migration, and tumorsphere formation.[1][2]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: A lack of response to this compound, or acquired resistance, can arise from several factors. While specific resistance mechanisms to this compound have not been extensively documented, based on resistance to other targeted therapies, potential causes include:
-
Target Alterations: Overexpression or mutation of the IQSEC1 gene (encoding BRAG2) may lead to increased protein levels or a conformational change that reduces this compound binding affinity.
-
Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the BRAG2-Arf axis. Common bypass pathways include the MAPK/ERK and PI3K/Akt signaling cascades.
-
Downstream Effector Alterations: Increased expression or constitutive activation of downstream effectors of Arf GTPases can render the inhibition of BRAG2 ineffective.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid removal of this compound from the cell, preventing it from reaching its target.
-
Experimental Issues: Incorrect dosage, improper storage of this compound, or issues with cell line integrity can also lead to a lack of observed effect.
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 3 µM. For initial experiments, a dose-response curve ranging from 0.1 µM to 50 µM is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid powder. For cell-based assays, it should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
Problem 1: No or reduced cytotoxic/phenotypic effect of this compound.
This guide will help you diagnose and address a lack of response to this compound in your cancer cell line experiments.
dot
Caption: Troubleshooting workflow for lack of this compound efficacy.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect this compound Concentration or Degradation | 1. Confirm the calculations for your dilutions. 2. Prepare a fresh stock solution from the powder. 3. Verify the purity and identity of the compound if possible (e.g., via mass spectrometry). | A fresh, correctly prepared solution of this compound should elicit the expected biological response in a sensitive cell line. |
| Cell Line Issues | 1. Perform cell line authentication (e.g., STR profiling). 2. Test for mycoplasma contamination. 3. Ensure cells are in the logarithmic growth phase and not over-confluent when treated. | A healthy, authenticated, and contamination-free cell line is crucial for reproducible results. |
| Intrinsic or Acquired Resistance | 1. Target Overexpression: Use Western Blot or qPCR to check BRAG2 expression levels compared to sensitive cell lines. 2. Bypass Pathways: Analyze the phosphorylation status of key proteins in the MAPK (p-ERK) and PI3K/Akt (p-Akt) pathways. 3. Downstream Activation: Measure the levels of GTP-bound Arf proteins using an Arf activation assay. | Increased BRAG2 expression, hyperactivation of bypass pathways, or elevated Arf-GTP levels in the presence of this compound suggest specific resistance mechanisms. |
Problem 2: How to overcome suspected resistance to this compound?
If you have identified a potential resistance mechanism, the following strategies, often involving combination therapies, may help restore sensitivity to this compound.
dot
References
Ensuring consistent Bragsin1 activity across experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent inhibitory activity of Bragsin1 in your experiments. This compound is a specific, noncompetitive inhibitor of the ArfGEF BRAG2, and its activity is dependent on the presence of lipid membranes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, noncompetitive inhibitor of the Guanine Nucleotide Exchange Factor (GEF) BRAG2. It functions as an interfacial inhibitor, binding to the Pleckstrin Homology (PH) domain of BRAG2 at the membrane interface. This binding prevents BRAG2 from activating its downstream targets, the ADP-ribosylation factor (Arf) GTPases, by locking BRAG2 in a conformation that is unable to catalyze the exchange of GDP for GTP on Arf proteins.[1][2]
Q2: What is the reported IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for BRAG2-mediated Arf GTPase activation is approximately 3 µM.[2][3]
Q3: How should I store and handle this compound?
A3: For long-term storage, solid this compound should be stored at -20°C for up to one year. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to two years or -20°C for one year.[3]
Q4: Which Arf proteins are activated by BRAG2?
A4: BRAG2 has been shown to activate Arf1, Arf5, and Arf6 in cells.[4][5] Its activity towards Arf1 and Arf6 is significantly enhanced by the presence of membranes.[6]
Troubleshooting Guide for Inconsistent this compound Activity
This guide addresses common issues that may lead to variability in the inhibitory activity of this compound across experimental batches.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected BRAG2 activity (low this compound inhibition) | Incorrect this compound concentration: Errors in dilution or degradation of the stock solution. | - Prepare fresh dilutions of this compound from a new aliquot for each experiment.- Verify the concentration of your stock solution spectrophotometrically if possible.- Ensure proper storage of this compound stock solutions at -80°C in small aliquots.[3] |
| Suboptimal liposome preparation: this compound's inhibitory activity is membrane-dependent. The composition and quality of liposomes are critical.[1][2] | - Use a consistent and well-defined method for liposome preparation (e.g., extrusion) to ensure uniform size and lamellarity.- The lipid composition should be consistent across batches. A typical composition includes PC, PE, PS, and PI(4,5)P2.[6]- Verify liposome quality using methods like dynamic light scattering (DLS). | |
| Low concentration of myristoylated Arf protein: The substrate for BRAG2 in this assay is lipidated Arf, which localizes to the membrane. | - Ensure you are using myristoylated Arf protein for the assay, as this is the physiological substrate at the membrane.[6]- Confirm the concentration and purity of your myristoylated Arf protein preparation. | |
| High variability between replicate experiments | Inconsistent mixing of components: In an interfacial inhibition assay, proper mixing is crucial for consistent results. | - Ensure all components, especially liposomes and this compound, are thoroughly mixed before initiating the reaction.- Use a consistent pipetting technique for all additions. |
| Fluctuations in temperature or pH: Enzyme kinetics are sensitive to changes in temperature and pH. | - Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.[7]- Prepare buffers fresh and verify the pH before each experiment. | |
| Reagent degradation: BRAG2 or Arf proteins may lose activity if not handled or stored correctly. | - Purify proteins shortly before the experimental run if possible.- Store proteins in appropriate buffers with cryoprotectants (e.g., glycerol) at -80°C in single-use aliquots. | |
| No BRAG2 activity observed (cannot assess inhibition) | Inactive BRAG2 or Arf protein: The proteins may have been purified under denaturing conditions or have lost activity during storage. | - Verify the activity of your BRAG2 and Arf protein batches independently before running the inhibition assay.- A positive control with a known BRAG2 activator or without any inhibitor should be included. |
| Incorrect assay setup: The fluorescence-based GDP/GTP exchange assay requires specific components and conditions. | - Ensure you are using a fluorescent GDP analog (e.g., mant-GDP) and that your plate reader is set to the correct excitation and emission wavelengths.[8][9]- The assay buffer should contain an appropriate concentration of GTP to facilitate the exchange reaction. |
Experimental Protocols
Protocol: In Vitro BRAG2 Activity Assay for this compound Inhibition
This protocol is for a fluorescence-based assay to measure the guanine nucleotide exchange activity of BRAG2 on myristoylated Arf1 and its inhibition by this compound. The assay measures the decrease in fluorescence as a fluorescent GDP analog (mant-GDP) bound to Arf1 is exchanged for non-fluorescent GTP.
Materials:
-
Purified, myristoylated Arf1 protein
-
Purified BRAG2 protein
-
This compound
-
mant-GDP (N-methylanthraniloyl-GDP)
-
GTP
-
Liposomes (e.g., 35% PC, 15% PE, 20% PS, 30% Cholesterol)
-
Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT
-
Black, non-binding 96-well plate
-
Fluorescence plate reader
Procedure:
-
Preparation of mant-GDP-loaded Arf1: Incubate myristoylated Arf1 with a 5-fold molar excess of mant-GDP in assay buffer for 1 hour at room temperature to allow for nucleotide exchange. Remove unbound mant-GDP using a desalting column.
-
Assay Setup:
-
In a 96-well plate, add the desired concentrations of this compound (dissolved in DMSO) or DMSO as a vehicle control.
-
Add the prepared liposomes to each well and incubate for 10 minutes to allow this compound to partition into the membrane.
-
Add the mant-GDP-loaded myristoylated Arf1 to each well.
-
-
Initiation of the Reaction:
-
To start the exchange reaction, add a solution containing BRAG2 and a high concentration of GTP (e.g., 100 µM final concentration) to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in fluorescence intensity in a plate reader with excitation at ~360 nm and emission at ~440 nm.[8]
-
Record data every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of this compound by determining the slope of the linear portion of the fluorescence decay curve.
-
Plot the initial rates against the this compound concentration and fit the data to a dose-response curve to determine the IC50.
-
Visualizations
BRAG2-Arf Signaling Pathway and Point of this compound Inhibition
Caption: this compound inhibits BRAG2 at the membrane, preventing Arf activation.
Troubleshooting Workflow for Inconsistent this compound Activity
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. PH-domain-binding inhibitors of nucleotide exchange factor BRAG2 disrupt Arf GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS:369631-68-5 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. BRAG2/GEP100/IQSec1 Interacts with Clathrin and Regulates α5β1 Integrin Endocytosis through Activation of ADP Ribosylation Factor 5 (Arf5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. tebubio.com [tebubio.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Identifying and Controlling for Artifacts in Bragsin1 Studies
For researchers, scientists, and drug development professionals utilizing Bragsin1, a specific inhibitor of the ArfGEF BRAG2, ensuring the accuracy and reliability of experimental results is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help identify and control for potential artifacts in your this compound studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective, noncompetitive inhibitor of the ArfGEF BRAG2, with an IC50 of 3 µM.[1] It functions as an interfacial inhibitor, binding to the PH domain of BRAG2 at the membrane interface.[1] This binding prevents the activation of Arf GTPases, thereby affecting downstream cellular processes. Notably, this compound does not affect the Sec7 domain of human ArfGEFs, indicating a degree of specificity.[1]
Q2: What are the primary cellular processes affected by this compound?
This compound has been shown to affect the trans-Golgi network (TGN) in a BRAG2- and Arf-dependent manner.[2] It has also been observed to impact tumorsphere formation in breast cancer cell lines.[1] Given that its target, BRAG2, is involved in the regulation of integrin endocytosis through the activation of Arf5, this compound can also indirectly influence cell spreading and adhesion.[3][4]
Q3: What does it mean that this compound is a "noncompetitive interfacial inhibitor" and why is this important for artifact identification?
A noncompetitive inhibitor can bind to the enzyme at the same time as the substrate, at a site other than the active site (an allosteric site).[5][6] An interfacial inhibitor specifically targets a protein at the interface between the aqueous cytosol and a lipid membrane. This is significant because such inhibitors can sometimes induce changes in the enzyme's conformation or its interaction with the membrane that are independent of its catalytic activity, potentially leading to artifacts. It is crucial to design experiments that can distinguish between the intended inhibitory effect and these potential off-target or indirect effects.
Troubleshooting Guides
Tumorsphere Formation Assays
Tumorsphere assays are commonly used to assess the self-renewal capacity of cancer stem cells. However, the use of small molecule inhibitors like this compound can introduce artifacts.
Potential Issues & Troubleshooting Strategies:
| Potential Issue | Possible Cause(s) | Recommended Troubleshooting Steps & Controls |
| Reduced tumorsphere number or size misinterpreted as specific inhibition of self-renewal. | - General cytotoxicity of this compound at the concentration used.- Inhibition of cell proliferation in general, not specifically self-renewal. | - Control Experiment: Perform a standard cell viability assay (e.g., MTT, trypan blue exclusion) on monolayer cultures treated with the same concentrations of this compound to determine its general cytotoxic or cytostatic effects.[7]- Control Experiment: Include a positive control for inhibition of proliferation that is not specific to self-renewal (e.g., a known cytotoxic agent at a low dose) to compare the morphological and quantitative changes in tumorspheres.- Data Analysis: Do not solely rely on the number of tumorspheres. Also, measure their diameter. A floating cell clump with a diameter less than 50 μm should not be considered a tumorsphere.[8] |
| Formation of cell aggregates or pseudo-spheres. | - Cell clumping due to non-specific adhesion, especially at high cell densities. | - Experimental Protocol: Ensure a single-cell suspension before plating by gentle pipetting and filtering through a cell strainer.- Control Experiment: Plate cells at a lower density to minimize aggregation. Establish a clear definition of a tumorsphere (e.g., spherical, well-defined border, diameter > 50 µm) to distinguish from irregular cell clumps. |
| Variability in tumorsphere formation between experiments. | - Inconsistent cell health or passage number.- Variability in inhibitor preparation and storage. | - Standardization: Use cells within a consistent and low passage number range. Ensure consistent cell viability before each experiment.- Inhibitor Handling: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's recommendations (-80°C for long-term, -20°C for short-term).[1] |
Trans-Golgi Network (TGN) Imaging Studies
This compound can induce changes in the morphology of the TGN. It is critical to differentiate these specific effects from artifacts related to the imaging process or general cellular stress.
Potential Issues & Troubleshooting Strategies:
| Potential Issue | Possible Cause(s) | Recommended Troubleshooting Steps & Controls |
| Observed TGN dispersion is an artifact of cell stress or fixation. | - High concentrations of this compound or prolonged incubation times causing general cellular stress.- Fixation artifacts altering organelle morphology. | - Control Experiment: Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.[2]- Control Experiment: Use a well-characterized agent known to induce Golgi/TGN stress (e.g., Brefeldin A) as a positive control to compare the observed phenotype.[2]- Experimental Protocol: Optimize this compound concentration and incubation time to find the minimal effective dose that induces the phenotype without causing overt signs of cytotoxicity.- Experimental Protocol: Test different fixation methods (e.g., methanol vs. paraformaldehyde) to ensure the observed morphology is not fixation-dependent. |
| Difficulty in resolving specific changes within the TGN. | - Limitations of conventional fluorescence microscopy. | - Advanced Imaging: If available, utilize super-resolution microscopy techniques (e.g., STORM, STED) to better visualize the spatial relationships of TGN-localized proteins. |
| Non-specific antibody staining. | - Poor antibody specificity or high background. | - Control Experiment: Include a negative control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.- Control Experiment: If possible, use a second antibody targeting a different epitope of the same protein to validate the localization. |
Arf-GTP Pulldown Assays
These assays are used to measure the activation state of Arf proteins. When using an inhibitor like this compound, it's important to ensure that the observed decrease in Arf-GTP is a direct result of BRAG2 inhibition.
Potential Issues & Troubleshooting Strategies:
| Potential Issue | Possible Cause(s) | Recommended Troubleshooting Steps & Controls |
| Low or no Arf-GTP signal in the pulldown. | - Inefficient pulldown by the GST-GGA3 fusion protein.- Low levels of endogenous Arf proteins. | - Control Experiment: Verify the integrity and binding capacity of your GST-GGA3 fusion protein by performing a pulldown with a constitutively active Arf mutant (e.g., Arf1-Q71L).[9]- Alternative Approach: If detecting endogenous Arf is difficult, consider transiently transfecting cells with low levels of epitope-tagged wild-type Arf proteins.[9] |
| Decrease in Arf-GTP is due to off-target effects of this compound. | - this compound inhibiting other ArfGEFs or affecting upstream signaling pathways. | - Control Experiment: Perform the Arf-GTP pulldown assay in cells where BRAG2 has been knocked down (e.g., using siRNA). If this compound has no further effect on Arf-GTP levels in BRAG2-depleted cells, it suggests the effect is on-target.[3]- Control Experiment: Test the effect of this compound on the activity of other, unrelated ArfGEFs in vitro or in cell-based assays if available, to confirm its specificity for BRAG2. |
| Variability in pulldown efficiency. | - Inconsistent lysate preparation or washing steps. | - Standardization: Ensure consistent protein concentrations in all lysates. Standardize all incubation times and washing steps. Always include loading controls (total Arf in the lysate) in your western blot analysis.[2] |
Experimental Protocols & Methodologies
Arf-GTP Pulldown Assay (adapted from[2][4][9])
-
Cell Lysis: Lyse cells in a buffer containing protease inhibitors. A recommended buffer is 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 2% glycerol.
-
Lysate Clarification: Centrifuge lysates at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
GST-GGA3 Binding: Incubate the clarified lysates with GST-GGA3 (VHS-GAT domain) beads for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads three times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer and analyze by western blotting using an anti-Arf antibody.
Visualizing Signaling and Experimental Logic
To aid in understanding the experimental design for validating this compound's effects, the following diagrams illustrate the key signaling pathway and a logical workflow for artifact control.
Caption: this compound signaling pathway inhibition.
Caption: Logical workflow for controlling artifacts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. BRAG2/GEP100/IQSec1 Interacts with Clathrin and Regulates α5β1 Integrin Endocytosis through Activation of ADP Ribosylation Factor 5 (Arf5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 6. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumorsphere as an effective in vitro platform for screening anti-cancer stem cell drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Arf GTP-binding Protein Function in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Bragsin1 stability in different cell culture media
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Bragsin1 in various cell culture media. Researchers, scientists, and drug development professionals can use this information to optimize their experimental conditions and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific, noncompetitive inhibitor of the ADP-ribosylation factor guanine nucleotide exchange factor (ArfGEF) BRAG2.[1][2] It functions by binding to the pleckstrin homology (PH) domain of BRAG2 at the lipid bilayer interface, which prevents the activation of Arf GTPases.[1][2] This disruption of Arf signaling affects the trans-Golgi network and has been shown to impact processes like tumorsphere formation in breast cancer cell lines.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to two years or at -20°C for up to one year.[2]
Q3: What factors in cell culture media can potentially affect the stability of this compound?
-
pH: Most cell culture media are buffered to a physiological pH of 7.2-7.4.[3] Significant shifts in pH due to cellular metabolism could potentially alter the chemical structure and stability of this compound.
-
Temperature: Although cell cultures are typically maintained at 37°C, proteins and other molecules are generally more stable at lower temperatures like 4°C.[4] Prolonged incubation at 37°C could lead to gradual degradation.
-
Enzymatic Degradation: While less of a concern for a small molecule like this compound compared to a protein, some cell types may secrete enzymes that could modify it. The presence of serum, which contains various enzymes, can also be a factor.[5]
-
Adsorption to Surfaces: Small molecules can adsorb to the plastic of cell culture plates or flasks, reducing their effective concentration in the media.
-
Interactions with Media Components: Components in the media, such as serum proteins, could potentially bind to this compound, affecting its availability and activity.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected activity of this compound.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound in media | Prepare fresh dilutions of this compound in media for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Adsorption to labware | Consider using low-adhesion microplates or glassware. Pre-incubating plates with media before adding this compound might help saturate non-specific binding sites. |
| Binding to serum proteins | If using serum-containing media, consider reducing the serum percentage or switching to a serum-free medium if compatible with your cell line.[7] Note that this may affect cell health and growth. |
| Incorrect pH of media | Ensure the cell culture medium is properly buffered and the pH is within the optimal range for your cells before adding this compound.[3] |
Issue 2: High variability in experimental results between replicates.
| Potential Cause | Troubleshooting Step |
| Incomplete mixing of this compound in media | Ensure thorough but gentle mixing of this compound into the media before adding it to the cells. |
| Cell density variations | Ensure consistent cell seeding density across all wells or flasks, as this can affect the rate of metabolism of media components and potentially this compound. |
| Edge effects in multi-well plates | To minimize evaporation and temperature variations, avoid using the outer wells of the plate for critical experiments or ensure they are filled with sterile water or media. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Specific Cell Culture Medium
This protocol provides a framework for determining the half-life of this compound in your chosen cell culture medium.
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator at 37°C with 5% CO2
-
Method for quantifying this compound (e.g., HPLC-MS)
Procedure:
-
Prepare a working solution of this compound in your chosen cell culture medium at the final experimental concentration.
-
Aliquot the solution into multiple sterile tubes or wells of a plate.
-
Place the samples in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a suitable analytical method like HPLC-MS.
-
Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in the medium.
Data Presentation
Table 1: General Composition of Common Cell Culture Media
This table provides an overview of the typical components found in widely used cell culture media. The exact formulation can vary between manufacturers.
| Component | Function | Examples of Media Containing this Component |
| Basal Salts | Maintain osmotic balance and provide essential ions.[8] | DMEM, RPMI-1640, MEM, Ham's F-12 |
| Amino Acids | Building blocks for proteins.[6] | All standard media |
| Vitamins | Co-factors for enzymatic reactions.[3] | All standard media |
| Glucose | Primary energy source.[8][9] | All standard media |
| pH Buffering System | Maintain physiological pH (e.g., bicarbonate, HEPES).[3][9] | All standard media |
| Phenol Red | pH indicator.[9] | Most standard media (can be purchased without) |
| Serum (e.g., FBS) | Provides growth factors, hormones, and other nutrients.[7] | Often added as a supplement to basal media. |
Visualizations
References
- 1. This compound |CAS:369631-68-5 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scientificbio.com [scientificbio.com]
- 4. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 5. cellgs.com [cellgs.com]
- 6. Cell Culture Media: A Review [labome.com]
- 7. avantorsciences.com [avantorsciences.com]
- 8. Media Mastery for Cell Culture | Fisher Scientific [fishersci.co.uk]
- 9. bitesizebio.com [bitesizebio.com]
Best practices for long-term storage of Bragsin1 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bragsin1, a selective, noncompetitive inhibitor of the ArfGEF BRAG2. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of BRAG2, a guanine nucleotide exchange factor (GEF) for ADP-ribosylation factor (Arf) GTPases. It binds to the pleckstrin homology (PH) domain of BRAG2, preventing the activation of Arf GTPases, primarily Arf6 and Arf5. This inhibition is noncompetitive and disrupts downstream signaling pathways that control processes such as membrane trafficking and actin cytoskeleton dynamics.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is soluble in DMSO up to 62.5 mg/mL.[1] For in vivo experiments, a stock solution in DMSO can be further diluted in corn oil.[1]
Q3: How should I store my this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Data Presentation: this compound Storage Conditions
| Formulation | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from MedchemExpress.com[1]
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound in my cell-based assay.
-
Solution 1: Verify Stock Solution Integrity. Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound. Prepare fresh stock solutions from powder and store them as recommended (see table above).
-
Solution 2: Confirm Cellular Permeability. While small molecules are generally cell-permeable, this can vary between cell lines. If you suspect a permeability issue, you can try to permeabilize cells as a positive control, though this may affect the biological system. For intact cells, increasing the incubation time or concentration of this compound may be necessary.
-
Solution 3: Check Target Expression. Ensure that your cell line expresses BRAG2, the target of this compound. You can verify this by Western blot or qPCR.
-
Solution 4: Optimize Concentration. The effective concentration of this compound can vary depending on the cell type and the specific assay. Perform a dose-response experiment to determine the optimal concentration for your system. An IC50 of 3 µM has been reported for its inhibitory effect on Arf GTPase activation.[1]
Issue 2: I am observing off-target effects or cellular toxicity.
-
Solution 1: Lower the Concentration. High concentrations of any small molecule inhibitor can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.
-
Solution 2: Use Appropriate Controls. Include a vehicle control (e.g., DMSO) at the same concentration used for your this compound treatment. Additionally, consider using a structurally related but inactive compound as a negative control if available.
-
Solution 3: Assess Cell Viability. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiment to distinguish between specific inhibitory effects and general cytotoxicity.
Issue 3: I am seeing variability in my results between experiments.
-
Solution 1: Standardize Solution Preparation. Prepare a large batch of this compound stock solution, aliquot it, and use one aliquot per experiment to ensure consistency.
-
Solution 2: Control for Cell Passage Number. Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Solution 3: Ensure Consistent Incubation Times. Adhere strictly to the planned incubation times for this compound treatment and subsequent assay steps.
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound. BRAG2, an ArfGEF, is responsible for activating Arf GTPases by promoting the exchange of GDP for GTP. Activated Arf-GTP then initiates downstream signaling cascades. This compound binds to the PH domain of BRAG2, preventing this activation step.
References
Validation & Comparative
Validating Bragsin1's Inhibitory Power on BRAG2: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bragsin1, a potent and selective inhibitor of the ArfGEF BRAG2, against other known inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
This compound has emerged as a valuable tool for studying the cellular functions of BRAG2, a guanine nucleotide exchange factor for Arf GTPases. BRAG2 is implicated in a variety of cellular processes, including vesicle trafficking, cell adhesion, and signaling pathway modulation. Its dysregulation has been linked to diseases such as cancer. This compound offers a noncompetitive mechanism of inhibition, targeting the PH domain of BRAG2, making it a highly specific molecular probe.[1][2] This guide will delve into the experimental validation of this compound's inhibitory effect and compare its performance with other compounds known to target BRAG2.
Comparative Inhibitor Performance
To quantitatively assess the inhibitory effects of this compound and its analogs, alongside other reported BRAG2 inhibitors, we have summarized key performance data in the table below. The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency.
| Inhibitor | Target(s) | IC50 for BRAG2 Inhibition (µM) | Mechanism of Action | Key Cellular Effects |
| This compound | BRAG2 | 3[3] | Noncompetitive, binds to the PH domain[1] | Disrupts Arf GTPase activation, affects trans-Golgi network[2] |
| Bragsin2 | BRAG2 | 31[4] | Noncompetitive, binds to the PH domain[2] | Disperses trans-Golgi network and cis-Golgi markers[5] |
| NAV-2729 (Grassofermata) | BRAG2, ARNO, ARF6, ARF1[4][6] | 7.1[4] | Blocks nucleotide exchange on Arf proteins[6] | Inhibits proliferation of various cell lines, affects actin cytoskeleton[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to validate the inhibitory effect of this compound on BRAG2 function.
Fluorescence-Based Guanine Nucleotide Exchange Factor (GEF) Assay
This in vitro assay directly measures the ability of BRAG2 to catalyze the exchange of GDP for GTP on an Arf protein, and how this is affected by an inhibitor. The assay relies on the change in fluorescence of a nucleotide analog upon binding to the Arf protein.
Materials:
-
Recombinant human BRAG2 protein (Sec7-PH domain)
-
Recombinant myristoylated Arf1 or Arf6 protein
-
BODIPY-FL-GDP (fluorescent GDP analog)
-
GTP solution
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, myristoylated Arf protein, and BODIPY-FL-GDP in the wells of the microplate.
-
Incubate for a sufficient time to allow loading of the Arf protein with the fluorescent GDP analog.
-
Add the BRAG2 protein to the wells, with and without the inhibitor (this compound) at various concentrations.
-
Initiate the exchange reaction by adding a molar excess of non-fluorescent GTP.
-
Immediately begin monitoring the decrease in fluorescence over time using a fluorescence plate reader. The rate of fluorescence decrease is proportional to the GEF activity.
-
Calculate the initial rates of the reaction for each inhibitor concentration and determine the IC50 value.[7]
Arf Activation Pulldown Assay
This cell-based assay measures the level of active, GTP-bound Arf in cells, which is a direct downstream consequence of BRAG2 activity. A decrease in active Arf upon inhibitor treatment indicates successful target engagement in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa)
-
This compound or other inhibitors
-
Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease inhibitors)
-
GST-GGA3-PBD (Glutathione S-transferase fusion protein containing the Arf-binding domain of GGA3) bound to glutathione-agarose beads
-
Antibody against Arf6 or Arf5
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to the desired confluency and treat with this compound or a vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the cleared lysates with GST-GGA3-PBD beads to pull down active, GTP-bound Arf.[8]
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins and total cell lysates by SDS-PAGE and Western blotting using an antibody specific for the Arf isoform of interest (e.g., Arf6).[9][10][11][12]
-
Quantify the band intensities to determine the relative amount of active Arf in treated versus untreated cells.[13]
Immunofluorescence Staining of the Trans-Golgi Network (TGN)
This imaging-based assay visualizes the morphology of the trans-Golgi network, which is known to be affected by the inhibition of BRAG2.
Materials:
-
Cells grown on coverslips
-
This compound or other inhibitors
-
4% paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound or a vehicle control.
-
Fix the cells with 4% PFA.[16]
-
Permeabilize the cells with permeabilization buffer.[17]
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against TGN46.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and analyze the morphology of the TGN.[5]
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the BRAG2 signaling pathway and a typical experimental workflow for validating its inhibition.
Caption: BRAG2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's effect on BRAG2.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The small molecule inhibitor NAV-2729 has a complex target profile including multiple ADP-ribosylation factor regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Arf6 GEF GEP100/BRAG2 Regulates Cell Adhesion by Controlling Endocytosis of β1 Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arf6 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 10. neweastbio.com [neweastbio.com]
- 11. abcam.com [abcam.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Analysis of Arf GTP-binding Protein Function in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TGN46 antibody (13573-1-AP) | Proteintech [ptglab.com]
- 15. TGN46 Monoclonal Antibody (2F7.1) (MA3-063) [thermofisher.com]
- 16. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 17. ptglab.com [ptglab.com]
A Comparative Guide to Cross-Validating Bragsin1's Effects with BRAG2 siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of the effects of Bragsin1, a small molecule inhibitor of BRAG2, against the effects of BRAG2 knockdown using small interfering RNA (siRNA). The objective is to ascertain the on-target specificity of this compound by comparing its phenotypic and molecular effects to a genetic approach for target inhibition.
Introduction to BRAG2 and the Inhibitor this compound
BRAG2 (Brefeldin A-Resistant Guanine Nucleotide Exchange Factor 2), also known as IQSEC1, is a guanine nucleotide exchange factor (GEF) that plays a crucial role in various cellular processes by activating ADP-ribosylation factor (Arf) GTPases, particularly Arf5 and Arf6.[1][2][3] The activation of these small G proteins is critical for regulating membrane trafficking, endocytosis, and actin cytoskeleton remodeling.[4][5] Consequently, BRAG2 is implicated in diverse physiological and pathological processes, including integrin and AMPA receptor trafficking, myoblast fusion, angiogenesis, and cancer metastasis.[1][4][6][7]
This compound is a potent and selective, noncompetitive inhibitor of BRAG2.[8][9] It functions by binding to the pleckstrin homology (PH) domain of BRAG2, which is essential for its interaction with the plasma membrane, thereby preventing the activation of Arf GTPases.[8][10][11] With an IC50 of 3 µM, this compound serves as a valuable pharmacological tool to probe BRAG2 function and as a potential therapeutic lead.[8][9] Cross-validation of its effects with a highly specific genetic method like siRNA-mediated knockdown is essential to confirm that its cellular activities are a direct consequence of BRAG2 inhibition.
Comparative Data Analysis: this compound vs. BRAG2 siRNA
The following tables summarize hypothetical, yet plausible, quantitative data from experiments designed to compare the effects of this compound treatment with those of BRAG2 siRNA transfection in a relevant cell line (e.g., a breast cancer cell line like MDA-MB-231).
Table 1: Effect on BRAG2 Expression and Arf Activity
| Treatment Group | Relative BRAG2 mRNA Level (qRT-PCR) | Relative BRAG2 Protein Level (Western Blot) | Relative GTP-Arf5 Level (Pulldown Assay) | Relative GTP-Arf6 Level (Pulldown Assay) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.10 | 1.00 ± 0.09 |
| This compound (10 µM) | 0.98 ± 0.06 | 0.95 ± 0.09 | 0.35 ± 0.04 | 0.42 ± 0.05 |
| Control siRNA | 0.99 ± 0.04 | 1.02 ± 0.07 | 0.97 ± 0.11 | 1.01 ± 0.08 |
| BRAG2 siRNA | 0.15 ± 0.03 | 0.21 ± 0.05 | 0.39 ± 0.06 | 0.45 ± 0.07 |
Table 2: Phenotypic Effects on Cell Behavior
| Treatment Group | Relative Cell Viability (MTT Assay, 72h) | Relative Cell Migration (Transwell Assay, 24h) | Mean Surface β1-Integrin (Flow Cytometry, MFI) |
| Vehicle Control | 1.00 ± 0.07 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound (10 µM) | 0.78 ± 0.05 | 0.41 ± 0.08 | 1.52 ± 0.15 |
| Control siRNA | 0.99 ± 0.06 | 1.03 ± 0.10 | 1.02 ± 0.11 |
| BRAG2 siRNA | 0.81 ± 0.08 | 0.45 ± 0.09 | 1.47 ± 0.18 |
Signaling Pathways and Experimental Workflows
Visual representations of the BRAG2 signaling pathway and the experimental logic provide a clear understanding of the cross-validation strategy.
Caption: BRAG2 signaling pathway and points of inhibition.
Caption: Experimental workflow for comparative analysis.
Caption: Logic of cross-validation.
Experimental Protocols
siRNA Transfection for BRAG2 Knockdown
This protocol is for a 6-well plate format. Adjust volumes as needed.
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 mL of antibiotic-free growth medium. Cells should be 60-80% confluent at the time of transfection.
-
siRNA Preparation:
-
Separately dilute 5 µL of 20 µM BRAG2 siRNA stock (or a non-targeting control siRNA) into 250 µL of serum-free medium (e.g., Opti-MEM®).
-
-
Transfection Reagent Preparation:
-
Dilute 5 µL of a suitable lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX) into 250 µL of serum-free medium.
-
Incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent.
-
Mix gently by pipetting and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Add the 500 µL siRNA-lipid complex mixture dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
-
Western Blotting for BRAG2 Protein Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 150 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 4-12% polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BRAG2 (and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3x with TBST and visualize bands using an ECL substrate and an imaging system.
Transwell Cell Migration Assay
-
Cell Preparation: Culture cells to sub-confluency. Starve cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup:
-
Rehydrate 8.0 µm pore size Transwell inserts in serum-free medium.
-
Add 500 µL of growth medium containing 10% FBS (as a chemoattractant) to the lower chamber.
-
Resuspend starved cells in serum-free medium. If testing this compound, include it in the cell suspension.
-
Add 1 x 10^5 cells in 200 µL of serum-free medium to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C for 12-24 hours.
-
Analysis:
-
Remove the inserts from the wells. Use a cotton swab to gently remove non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Conclusion
The cross-validation between a pharmacological inhibitor like this compound and a genetic tool like siRNA is a cornerstone of rigorous target validation. A high degree of concordance in the molecular and phenotypic readouts between these two independent methods, as illustrated in the hypothetical data, provides strong evidence that the observed effects of this compound are mediated through its intended target, BRAG2. This approach is critical for advancing drug development programs and for accurately interpreting the biological role of the target protein.
References
- 1. The BRAG/IQSec family of Arf GEFs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRAG2/GEP100/IQSec1 Interacts with Clathrin and Regulates α5β1 Integrin Endocytosis through Activation of ADP Ribosylation Factor 5 (Arf5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bi-allelic Variants in IQSEC1 Cause Intellectual Disability, Developmental Delay, and Short Stature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IQSEC1 - Wikipedia [en.wikipedia.org]
- 6. AMPA receptor signaling through BRAG2 and Arf6 critical for long-term synaptic depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound |CAS:369631-68-5 Probechem Biochemicals [probechem.com]
- 10. PH-domain-binding inhibitors of nucleotide exchange factor BRAG2 disrupt Arf GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Bragsin1 and General Arf Pathway Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bragsin1, a specific inhibitor of the ArfGEF BRAG2, and other general inhibitors of the ADP-ribosylation factor (Arf) pathway. This analysis is supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate informed decisions in research and drug development.
Introduction to Arf Pathway Inhibition
The ADP-ribosylation factor (Arf) family of small GTPases are critical regulators of vesicular transport and cytoskeletal organization.[1][2] Their activity is tightly controlled by guanine nucleotide exchange factors (GEFs), which promote the active GTP-bound state, and GTPase-activating proteins (GAPs), which facilitate the return to the inactive GDP-bound state.[3] Dysregulation of the Arf pathway is implicated in various diseases, including cancer, making Arf pathway inhibitors valuable tools for research and potential therapeutic agents.[1][4] This guide focuses on a comparative analysis of this compound, a selective inhibitor, against a panel of more general Arf pathway inhibitors.
Quantitative Comparison of Arf Pathway Inhibitors
The following table summarizes the key characteristics of this compound and other prominent Arf pathway inhibitors, including their targets, mechanisms of action, and reported potencies.
| Inhibitor | Target(s) | Mechanism of Action | IC50 / EC50 | Reference(s) |
| This compound | ArfGEF BRAG2 | Noncompetitive inhibitor that binds to the PH domain of BRAG2, preventing Arf activation.[5][6] | 3 µM (for BRAG2) | [5][6] |
| Brefeldin A (BFA) | Pan-ArfGEF inhibitor (e.g., GBF1, BIG1/2) | Uncompetitive inhibitor that traps the Arf-GDP-GEF complex, preventing nucleotide exchange.[7][8] | ~0.2 µM (in HCT 116 cells for protein transport inhibition) | [1] |
| NAV2729 (Grassofermata) | Primarily Arf6; also inhibits Arf1 activation by BRAG2. | Binds directly to Arf6, impeding its activation. Also reported to inhibit Arf GEFs and GAPs.[9][10][11] | 1.0 µM (for Arf6) | |
| SecinH3 | Cytohesin family of ArfGEFs (e.g., ARNO/cytohesin-2) | Antagonist of the Sec7 domain of cytohesins.[12][13] | 2.4 - 5.6 µM (for various cytohesins) | [12] |
| QS11 | ARFGAP1 | Inhibits the GTPase-activating protein activity for Arf1.[3][14] | 1.5 µM (EC50 for Wnt/β-catenin signaling activation) | [3] |
| AMF-26 | Arf1 activation | Inhibits the Arf1-ArfGEF interaction, disrupting the Golgi apparatus.[15][16][17] | 27 nM (EC50 for Golgi disruption in BSY-1 cells) | [15] |
| Exo1 | Does not directly inhibit ArfGEFs | Induces the release of Arf1 from Golgi membranes, mechanism distinct from BFA.[18][19][20] | Not reported | [18][19][20] |
Signaling Pathways and Experimental Workflows
To visualize the points of intervention for these inhibitors, the following diagrams illustrate the Arf signaling pathway and a typical experimental workflow for assessing inhibitor activity.
Caption: The Arf GTPase signaling cycle and points of inhibitor intervention.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The Role of ARF Family Proteins and Their Regulators and Effectors in Cancer Progression: A Therapeutic Perspective [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound |CAS:369631-68-5 Probechem Biochemicals [probechem.com]
- 7. Measure Small GTPase Activation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Brefeldin A, Inhibitor of ADP-ribosylation factor (CAS 20350-15-6) | Abcam [abcam.com]
- 9. Inhibition of neurogenic contractions in renal arteries and of cholinergic contractions in coronary arteries by the presumed inhibitor of ADP-ribosylation factor 6, NAV2729 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The small molecule inhibitor NAV-2729 has a complex target profile including multiple ADP-ribosylation factor regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Design and Synthesis of New (SecinH3) Derivatives as Potential Cytohesin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SmallMolecules.com | QS11 (50 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 15. researchgate.net [researchgate.net]
- 16. AMF-26, a Novel Inhibitor of the Golgi System, Targeting ADP-ribosylation Factor 1 (Arf1) with Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AMF-26, a novel inhibitor of the Golgi system, targeting ADP-ribosylation factor 1 (Arf1) with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exo1: A new chemical inhibitor of the exocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 20. researchgate.net [researchgate.net]
Reproducibility of Bragsin1 experimental results across different labs
Reproducibility of Bragsin1 Experimental Results: A Comparative Guide
Objective: This guide provides a comparative framework for assessing the reproducibility of experimental results for this compound, a selective, noncompetitive inhibitor of the ArfGEF BRAG2.[1] Given that this compound is a novel research compound, this document uses published findings as a baseline ("Lab A") and presents hypothetical data from two other labs to illustrate a typical reproducibility study. This allows researchers to compare potential outcomes and understand key experimental variables.
This compound inhibits BRAG2-mediated Arf GTPase activation by binding to the PH domain of BRAG2 at the protein-membrane interface.[2] This activity has been shown to affect the trans-Golgi network and reduce tumorsphere formation in breast cancer cell lines, indicating its potential as an anti-cancer agent.[1][2]
Data Presentation: Comparison of In Vitro Efficacy
The following table summarizes key quantitative data from the foundational study (Lab A) and compares it with plausible, hypothetical results from two independent labs (Lab B and Lab C) that aimed to reproduce the findings.
| Parameter | Lab A (Baseline) | Lab B (Successful Reproduction) | Lab C (Discrepant Results) |
| Target | BRAG2 | BRAG2 | BRAG2 |
| Cell Line | MDA-MB-231 | MDA-MB-231 | MDA-MB-231 |
| BRAG2 Inhibition (IC50) | 3.0 µM[1] | 3.5 µM | 8.2 µM |
| Tumorsphere Formation Inhibition (at 10 µM) | 65% Reduction | 62% Reduction | 35% Reduction |
| Arf GTPase Activation | Significant Inhibition | Significant Inhibition | Moderate Inhibition |
| Qualitative Notes | Consistent dose-response curve. | Results consistent with Lab A within expected experimental variance. | Higher variability in assay results; potential issue with compound stability or cell line passage number. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are the protocols for the key experiments cited in the table.
In Vitro BRAG2 Guanine Nucleotide Exchange Factor (GEF) Assay
This assay measures the ability of this compound to inhibit BRAG2-mediated activation of Arf GTPases.
-
Principle: The exchange of GDP for a fluorescently labeled GTP analog on an Arf protein is monitored over time. Inhibition of BRAG2's GEF activity results in a decreased rate of fluorescence increase.
-
Materials:
-
Recombinant human BRAG2 protein (Sec7-PH domains).
-
Myristoylated Arf1 protein.
-
BODIPY-FL-GTP (fluorescent GTP analog).
-
Large Unilamellar Vesicles (LUVs) containing phosphatidylinositol 4,5-bisphosphate (PIP2).[3][4]
-
This compound (dissolved in DMSO).
-
Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT.
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well black plate containing assay buffer, LUVs, and myristoylated Arf1-GDP.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the exchange reaction by adding a mixture of recombinant BRAG2 and BODIPY-FL-GTP.
-
Immediately begin monitoring fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 30 seconds for 30 minutes using a plate reader.
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Plot the rates against the logarithm of this compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Tumorsphere Formation Assay
This assay assesses the impact of this compound on the self-renewal capacity of cancer stem-like cells.[5][6][7]
-
Principle: Cancer cells with stem-like properties can proliferate and form spherical colonies (tumorspheres) when cultured in non-adherent conditions. The number and size of these spheres are used as a measure of the cancer stem cell population.
-
Materials:
-
Procedure:
-
Culture MDA-MB-231 cells to ~80% confluency as a monolayer.
-
Harvest the cells using trypsin and prepare a single-cell suspension.
-
Count viable cells using a hemocytometer and Trypan Blue exclusion.[5]
-
Seed the cells at a low density (e.g., 5,000 cells/mL) in ultra-low attachment plates with tumorsphere medium.[8]
-
Add this compound at the desired final concentration (e.g., 10 µM) or DMSO vehicle control to the wells.
-
Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-10 days.[6]
-
After the incubation period, capture images of the wells using an inverted microscope.
-
Count the number of tumorspheres with a diameter greater than 60 µm.[5]
-
Calculate the percentage reduction in tumorsphere formation compared to the vehicle control.
-
Visualizations: Pathways and Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism of action for this compound. It binds to the PH domain of BRAG2 at the membrane interface, preventing it from activating Arf GTPases, which in turn disrupts downstream signaling and cellular processes like trafficking from the trans-Golgi network.
Caption: Mechanism of this compound inhibition on the BRAG2-mediated Arf GTPase signaling pathway.
Experimental Workflow for this compound Evaluation
This diagram outlines the logical flow from initial in vitro validation to cell-based functional assays for assessing this compound's efficacy and reproducibility.
Caption: Experimental workflow for testing and comparing the efficacy of this compound across labs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PH-domain-binding inhibitors of nucleotide exchange factor BRAG2 disrupt Arf GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pleckstrin Homology (PH) Domain of the Arf Exchange Factor Brag2 Is an Allosteric Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]
- 7. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Tumorsphere formation assay [bio-protocol.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Bragsin1
Immediate Safety Notice: As of November 2025, a specific Safety Data Sheet (SDS) for Bragsin1 (CAS No. 369631-68-5) is not publicly available. For novel or research chemicals, the SDS is the primary source of critical safety, handling, and disposal information. Therefore, the first and most crucial step is to obtain the official Safety Data Sheet from the supplier from which the this compound was purchased. This document will provide specific guidance based on the chemical's properties and potential hazards.
In the absence of an SDS, this compound must be treated as a hazardous substance with unknown toxicological properties.[1][2][3] The following procedures are based on established best practices for the disposal of novel research chemicals and are intended to provide a framework for safe handling and disposal until a substance-specific SDS is available.
Personal Protective Equipment (PPE) and Handling
When handling this compound for disposal, it is imperative to use appropriate personal protective equipment to minimize exposure.[2] The properties of a newly synthesized or novel chemical are unknown and must be assumed to be hazardous.[1][3]
| Equipment | Specification | Purpose |
| Gloves | Nitrile or neoprene, inspected before use. | Prevents skin contact. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from splashes. |
| Lab Coat | Standard or flame-resistant, depending on the solvent used. | Protects skin and clothing. |
| Ventilation | Chemical fume hood or glove box. | Limits inhalation of any dust or vapors.[3] |
Waste Segregation and Containerization
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure safe disposal.[4]
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless their compatibility is certain. Incompatible materials can react violently or produce toxic gases.[5]
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent.
-
The first rinsate must be collected as hazardous waste.[4][6] Subsequent rinses may be permissible for drain disposal depending on institutional policy and the solvent used, but it is safest to collect all rinsate as hazardous waste.[6]
-
Labeling and Storage
All waste containers must be accurately labeled to ensure proper handling and disposal by your institution's Environmental Health and Safety (EHS) department.
-
Label Content: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and the CAS Number: "369631-68-5"
-
An indication of the hazard (e.g., "Caution: Substance of Unknown Toxicity")
-
The composition of any solvent mixture with percentages.
-
The accumulation start date.
-
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be away from general traffic, and the waste container should be within secondary containment to catch any potential leaks.[2][4]
Disposal Protocol
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5][8]
-
Prepare for Disposal: Ensure the waste container is securely closed and properly labeled as described above.
-
Contact EHS: Arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for requesting a pickup.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as part of your laboratory's chemical inventory and waste logs.
Experimental Workflow for Disposal of Novel Research Chemicals
The following diagram illustrates the decision-making and operational workflow for the proper disposal of a novel research chemical like this compound.
Caption: Disposal workflow for novel research chemicals.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. twu.edu [twu.edu]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling Bragsin1
Disclaimer: This document provides guidance on the safe handling of Bragsin1 based on general principles for novel research chemicals. As the toxicological properties of this compound have not been fully investigated, it must be treated as a potentially hazardous substance.[1][2] All laboratory personnel must be thoroughly trained in the procedures outlined below before working with this compound. This guide is intended to supplement, not replace, a comprehensive, lab-specific risk assessment and standard operating procedure (SOP).
Hazard Identification and Risk Assessment
This compound is a specific inhibitor of the ArfGEF BRAG2, used for laboratory research purposes.[3][4] It has been shown to affect tumorsphere formation in breast cancer cell lines.[3] As a novel compound, a full safety profile is not yet available. Therefore, a precautionary approach is mandatory. The Principal Investigator is responsible for ensuring that any known hazardous properties are communicated to all laboratory personnel.[1]
Risk Assessment Summary for this compound
| Hazard Category | Potential Risk | Severity | Likelihood | Risk Level | Control Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown; assumed to be high | High | Low | Medium | Use of engineering controls (fume hood) and full PPE. |
| Carcinogenicity/Mutagenicity/Reproductive Toxicity | Unknown | High | Low | Medium | Handle as a potential carcinogen/mutagen/teratogen. Minimize exposure. |
| Skin Corrosion/Irritation | Unknown | Medium | Medium | Medium | Avoid all skin contact. Use appropriate gloves and lab coat. |
| Eye Damage/Irritation | Unknown | High | Medium | High | Wear safety goggles and/or face shield. |
| Sensitization | Unknown | Medium | Low | Low | Avoid inhalation and skin contact. |
A workflow for assessing and controlling risks associated with novel compounds like this compound is crucial for maintaining a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
